(-)-Menthoxyacetyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H21ClO2 |
|---|---|
Molecular Weight |
232.74 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl chloride |
InChI |
InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3 |
InChI Key |
VNMCKLVHDJADEB-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OCC(=O)Cl)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)Cl)C(C)C |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (-)-Menthoxyacetyl Chloride as a Chiral Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of stereochemistry, the analysis and separation of enantiomers are critical, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often dependent on its specific stereoisomer. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their direct separation and quantification challenging.[1][2] Chiral derivatization is a powerful strategy to overcome this hurdle. This technique involves reacting a racemic mixture with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA), to form a mixture of diastereomers.[3] These newly formed diastereomers have distinct physicochemical properties, allowing for their separation and analysis using standard chromatographic and spectroscopic methods.[2][4]
(-)-Menthoxyacetyl chloride, derived from the naturally occurring (-)-menthol, is a highly effective CDA for the resolution of racemic alcohols and amines. Its utility lies in its ability to create diastereomeric esters and amides, respectively, which can be readily separated and quantified. This guide provides a comprehensive overview of this compound, including its preparation, reaction mechanisms, detailed experimental protocols, and applications in chiral analysis.
Principle of Chiral Derivatization
The core principle behind using this compound is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.[3] The enantiomerically pure CDA reacts with the racemic analyte (e.g., a mixture of R- and S-alcohols) to produce two diastereomers (e.g., (R)-alcohol-(-)-menthoxyacetate and (S)-alcohol-(-)-menthoxyacetate). Because these diastereomers have different physical properties, they can be separated by achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[1][2][4] The relative peak areas in the resulting chromatogram directly correspond to the ratio of the original enantiomers in the mixture.[1] Similarly, in Nuclear Magnetic Resonance (NMR) spectroscopy, the diastereomers will exhibit distinct chemical shifts, allowing for the determination of enantiomeric excess (% ee).
Preparation of this compound
This compound is typically prepared from its corresponding carboxylic acid, (-)-menthoxyacetic acid, and is often used immediately without extensive purification.[1][5] The most common method involves the reaction of (-)-menthoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][6][5]
Reaction Scheme: (-)-Menthoxyacetic acid + Thionyl Chloride → this compound + SO₂ + HCl
This reaction is generally performed in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) under an inert atmosphere.[6][5]
Applications in Chiral Analysis
This compound is primarily used for the chiral resolution and determination of enantiomeric purity of:
-
Chiral Alcohols: It reacts with primary and secondary alcohols to form diastereomeric esters.[4][6]
-
Chiral Amines: It reacts with primary and secondary amines to form diastereomeric amides.[5]
The resulting diastereomers can be analyzed by:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating the diastereomeric derivatives.[1][4][5] An achiral stationary phase, such as a standard C18 or silica (B1680970) gel column, is sufficient for separation.[1][2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the enantiomeric excess by integrating the signals of protons that are in different chemical environments in the two diastereomers.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the derivatization and analysis using this compound.
Table 1: Typical HPLC Separation Parameters for Diastereomeric Esters
| Parameter | Diastereomer 1 | Diastereomer 2 |
|---|---|---|
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Analytical Technique | HPLC | HPLC |
| Column | C18 reverse-phase | C18 reverse-phase |
| Detection | UV at 210 nm | UV at 210 nm |
Data is based on a model chiral secondary alcohol.[1]
Table 2: General Reaction Parameters for Derivatization
| Parameter | Description | Value/Range |
|---|---|---|
| Chiral Derivatizing Agent | (-)-Menthoxyacetic acid | |
| Activating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride | |
| Analyte | Racemic primary or secondary alcohols/amines | |
| Product | Diastereomeric esters or N-((-)-menthyloxyacetyl)amines | |
| Typical Reaction Yield (Amide Formation) | 80-95% |
Data compiled from various derivatization protocols.[5]
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the CDA from (-)-menthoxyacetic acid using thionyl chloride.[5]
Materials:
-
(-)-Menthoxyacetic acid (1.0 eq)
-
Thionyl chloride (1.2 - 1.5 eq)[5]
-
Anhydrous dichloromethane (DCM)[5]
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator[5]
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (-)-menthoxyacetic acid in anhydrous DCM.[5]
-
Slowly add thionyl chloride to the solution at room temperature with stirring. Caution: This step should be performed in a fume hood as thionyl chloride is corrosive and releases toxic gases.[5]
-
Attach a reflux condenser and gently heat the mixture to reflux (~40°C for DCM) for 1-2 hours.[5]
-
Monitor the reaction by the cessation of gas evolution.[5]
-
After completion, cool the mixture to room temperature.[5]
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be used directly.[5]
Protocol 2: Derivatization of a Racemic Alcohol
This protocol details the esterification of a racemic alcohol with the freshly prepared this compound.[4][6]
Materials:
-
Racemic alcohol (1.0 eq)
-
Crude this compound (~1.2 eq)[1]
-
Anhydrous dichloromethane (DCM)[4]
-
Anhydrous pyridine (B92270) (1.2 eq)[6]
-
Round-bottom flask, magnetic stirrer, ice bath[4]
Procedure:
-
Dissolve the racemic alcohol and anhydrous pyridine in anhydrous DCM in a round-bottom flask.[6]
-
Cool the solution in an ice bath.[4]
-
Slowly add a solution of this compound in anhydrous DCM to the cooled mixture with stirring.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding 1 M HCl.[4]
-
Transfer the mixture to a separatory funnel, wash sequentially with saturated NaHCO₃ solution and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.[6]
Protocol 3: Derivatization of a Racemic Amine
This protocol outlines the amidation of a racemic amine.[5]
Materials:
-
Racemic amine (1.0 eq)
-
Crude this compound (1.1 - 1.2 eq)[5]
-
Triethylamine (B128534) (1.5 - 2.0 eq)[5]
-
Anhydrous dichloromethane (DCM)[5]
-
Round-bottom flask, magnetic stirrer, ice bath[5]
Procedure:
-
Dissolve the racemic amine and triethylamine in anhydrous DCM in a round-bottom flask.[5]
-
Cool the solution in an ice bath.[5]
-
Dissolve the crude this compound in a small amount of anhydrous DCM.[5]
-
Slowly add the this compound solution to the stirred amine solution.[5]
-
After addition, remove the ice bath and stir at room temperature for 2-4 hours, or until completion (monitor by TLC or LC-MS).[5]
-
Quench the reaction by adding water and proceed with standard aqueous workup.[5]
Protocol 4: HPLC Analysis of Diastereomers
This protocol provides a general procedure for the HPLC analysis of the resulting diastereomeric mixture.[1]
Materials & Conditions:
-
HPLC system with UV detector
-
Achiral column (e.g., C18 reverse-phase)[5]
-
Mobile Phase: Isocratic mixture (e.g., Acetonitrile/Water)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 10 µL[1]
Procedure:
-
Sample Preparation: Dissolve the crude diastereomeric mixture in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[1]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Injection: Inject the prepared sample onto the column.[1]
-
Data Analysis: Integrate the peak areas of the two separated diastereomers. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Visualizations
The following diagrams illustrate the key workflows and reactions involved in using this compound as a chiral derivatizing agent.
Caption: General workflow for chiral derivatization.
Caption: Experimental workflow for HPLC analysis.
Caption: Reaction of a racemic alcohol with the CDA.
Conclusion
This compound stands as a reliable and effective chiral derivatizing agent for the analysis of racemic alcohols and amines. The formation of diastereomers that are easily separable by standard achiral HPLC, coupled with the ability to quantify enantiomeric excess via NMR, makes it an invaluable tool in synthetic and analytical chemistry. The straightforward preparation and derivatization protocols further enhance its utility for researchers, scientists, and professionals in drug development, where stereochemical purity is paramount.
References
(-)-Menthoxyacetyl chloride mechanism of action with alcohols
An In-depth Technical Guide to the Mechanism and Application of (-)-Menthoxyacetyl Chloride for the Resolution of Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of enantiomeric purity and the resolution of racemic mixtures are critical challenges in modern chemistry, particularly within the pharmaceutical industry where the biological activity of stereoisomers can differ significantly. This compound serves as a valuable chiral derivatizing agent for the analysis and separation of chiral alcohols. This technical guide provides a comprehensive overview of the core mechanism of action of this compound with alcohols, its application in forming distinguishable diastereomeric esters, and detailed experimental protocols for its use. Quantitative data on reaction outcomes and spectroscopic analysis are summarized, and key processes are illustrated with detailed diagrams to provide a thorough resource for researchers in stereoselective synthesis and drug development.
Introduction
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification a formidable task. A widely employed strategy to overcome this is the use of a chiral derivatizing agent (CDA) to convert the enantiomeric mixture into a mixture of diastereomers. Diastereomers, unlike enantiomers, have distinct physical and chemical properties, allowing for their separation by standard techniques like chromatography and their differentiation by spectroscopic methods such as Nuclear Magnetic Resonance (NMR).
(-)-Menthoxyacetic acid, derived from the naturally abundant and inexpensive (-)-menthol, is a powerful chiral resolving agent. It is readily converted to its more reactive acid chloride, this compound, which efficiently reacts with racemic alcohols to form diastereomeric esters. The bulky and conformationally rigid menthyl group imparts significant physical and spectral differences upon the resulting diastereomers, facilitating their analysis and separation. This guide details the underlying mechanism of this reaction and provides practical protocols for its application.
Core Mechanism of Action
The reaction between this compound and an alcohol is a classic example of nucleophilic acyl substitution, proceeding through an addition-elimination mechanism.
Nucleophilic Acyl Substitution
The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The reaction is initiated by a nucleophilic attack on this electrophilic carbon by a lone pair of electrons from the oxygen atom of the alcohol. This "addition" step leads to the formation of a transient tetrahedral intermediate.
Subsequently, the "elimination" stage occurs in two steps. First, the carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. This is followed by the deprotonation of the oxonium ion by a weak base, such as pyridine (B92270) or triethylamine, which is typically added to the reaction mixture to neutralize the hydrogen chloride byproduct and drive the reaction to completion.
Formation of Diastereomers
When an enantiomerically pure chiral reagent like this compound reacts with a racemic mixture of a chiral alcohol (containing both R and S enantiomers), two different diastereomeric products are formed. For instance, the reaction of (R,S)-alcohol with this compound will yield [(R)-Alcohol-(-)-Menthoxyacetate] and [(S)-Alcohol-(-)-Menthoxyacetate]. These products are diastereomers because they have different configurations at one chiral center (from the alcohol) but the same configuration at the chiral centers within the menthyl group.
An In-depth Technical Guide to (-)-Menthoxyacetyl Chloride for Researchers and Drug Development Professionals
An essential chiral auxiliary, (-)-Menthoxyacetyl chloride is a valuable reagent in asymmetric synthesis, enabling the production of enantiomerically pure compounds critical in the pharmaceutical, flavor, and fragrance industries. This guide provides a comprehensive overview of its properties, specifications, synthesis, and applications, supported by detailed experimental protocols and spectral data.
Core Properties and Specifications
This compound (CAS 15356-62-4) is a chiral acyl chloride derived from (-)-menthol. Its stereogenic center dictates the stereochemical outcome of reactions, making it a powerful tool for introducing chirality into molecules.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₁ClO₂ | [1][2] |
| Molecular Weight | 232.75 g/mol | [1][2] |
| Appearance | Colorless to yellow or green clear liquid | [1] |
| Boiling Point | 135 - 137 °C at 12 mmHg | [1] |
| Density | 1.04 g/mL | [1] |
| Refractive Index (n²⁰/D) | 1.47 | [1] |
| Optical Rotation ([α]²⁰/D) | -90° to -100° (c=2 in CHCl₃) | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the readily available chiral pool material, (-)-menthol.
Experimental Protocol: Synthesis of (-)-Menthoxyacetic Acid
This procedure is adapted from established methods for Williamson ether synthesis.[3]
Materials:
-
(-)-Menthol
-
Sodium metal
-
Dry toluene
-
Monochloroacetic acid
-
20% Hydrochloric acid
-
Benzene (or a suitable alternative solvent for extraction)
Procedure:
-
In a 5-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 400 g (2.56 moles) of (-)-menthol in 1 liter of dry toluene.[3]
-
Add 70 g (3.04 gram-atoms) of clean sodium to the solution.[3]
-
Heat the mixture in an oil bath to gently reflux the toluene. Once the sodium has melted, begin stirring to break the sodium into fine globules. Continue refluxing for 15 hours.[3]
-
After the formation of sodium menthoxide is complete, raise the oil bath temperature to 85–90°C.[3]
-
With continuous stirring, add a solution of 95 g (1.01 moles) of monochloroacetic acid in 800 mL of warm, dry toluene from a separatory funnel at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, continue to reflux and stir the mixture for 48 hours.[3]
-
After cooling, transfer the reaction mixture to a separatory funnel and extract with three 1-liter portions of water.[3]
-
Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude (-)-menthoxyacetic acid will separate as a brown oil.[3]
-
Extract the crude product with a suitable organic solvent.[3]
-
Remove the solvent by distillation and purify the crude (-)-menthoxyacetic acid by fractional distillation under reduced pressure.[3]
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Materials:
-
(-)-Menthoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another inert solvent
-
Round-bottom flask with reflux condenser and gas trap
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gases), add (-)-menthoxyacetic acid (1 equivalent).
-
Add an excess of thionyl chloride (2 to 5 equivalents), either neat or dissolved in an anhydrous inert solvent like DCM.
-
Heat the mixture to reflux and maintain for 3 hours, or until the evolution of gaseous HCl ceases.
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield a product with high purity.
Applications in Asymmetric Synthesis: Kinetic Resolution of Secondary Alcohols
This compound is a highly effective chiral resolving agent, particularly for the kinetic resolution of racemic alcohols.[4] The principle lies in the differential reaction rates of the two alcohol enantiomers with the chiral acyl chloride, leading to the formation of diastereomeric esters at different rates.[4]
Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol
This protocol provides a general procedure for the kinetic resolution of a secondary alcohol.[4]
Materials:
-
Racemic secondary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (Et₃N)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the racemic secondary alcohol (1.0 equivalent) and anhydrous pyridine or triethylamine (1.2 equivalents) in anhydrous DCM at 0°C under an inert atmosphere.[4]
-
Slowly add a solution of crude this compound (0.5 equivalents) in anhydrous DCM to the alcohol solution. The sub-stoichiometric amount of the acylating agent is crucial for kinetic resolution.[4]
-
Allow the reaction to stir at 0°C or room temperature, monitoring the progress by a suitable method (e.g., TLC, GC, or ¹H NMR) until approximately 50% conversion of the starting alcohol is observed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl or water.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
The resulting mixture of the unreacted, enantiomerically enriched alcohol and the diastereomeric ester can be separated by silica gel column chromatography.
-
The enantiomeric excess (e.e.) of the unreacted alcohol and the diastereomeric ratio of the ester can be determined by chiral HPLC, chiral GC, or ¹H NMR analysis.
-
The separated diastereomeric ester can be hydrolyzed to recover the other enantiomer of the alcohol and the chiral auxiliary, (-)-menthoxyacetic acid.[4]
Spectral Data
The following spectral data is for this compound.
¹H NMR Spectroscopy
-
¹H NMR (399.65 MHz, CDCl₃): δ 4.470 (d, J = 18.5 Hz, 1H), 4.444 (d, J = 18.5 Hz, 1H), 3.233 (m, 1H), 2.257 (m, 1H), 2.040 (m, 1H), 1.65 (m, 2H), 1.35 (m, 2H), 1.27 (m, 1H), 1.01-0.82 (m, 7H), 0.929 (d, J = 6.6 Hz, 3H), 0.907 (d, J = 7.0 Hz, 3H), 0.791 (d, J = 7.0 Hz, 3H).[4]
-
¹H NMR (89.56 MHz, CDCl₃): δ 4.450 (d, 1H), 4.447 (d, 1H), 3.22 (m, 1H), 2.24 (m, 1H), 2.00 (m, 1H), 1.65 (m, 2H), 1.47-0.69 (m, 9H), 0.937 (d, 3H), 0.912 (d, 3H), 0.795 (d, 3H).[4]
¹³C NMR Spectroscopy
-
¹³C NMR data is available for this compound. [4]
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[4]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P310: Immediately call a POISON CENTER or doctor/physician.[4]
Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid contact with skin and eyes, and avoid inhalation of vapors.[4] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]
Conclusion
This compound is a powerful and versatile chiral auxiliary for asymmetric synthesis. Its ready availability from the chiral pool, straightforward synthesis, and high efficiency in inducing stereoselectivity make it an invaluable tool for researchers and professionals in drug development and other fields requiring enantiomerically pure compounds. Proper handling and adherence to safety protocols are essential when working with this corrosive reagent.
References
(-)-Menthoxyacetyl chloride CAS number 15356-62-4
An In-depth Technical Guide to (-)-Menthoxyacetyl Chloride (CAS: 15356-62-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the CAS registry number 15356-62-4, is a valuable chiral reagent in organic synthesis.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, experimental procedures, and key applications. Characterized by its menthoxy and acetyl functional groups, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules.[1][2] Its primary utility lies in its role as a chiral auxiliary, enabling the introduction of a stereocenter to guide asymmetric synthesis and for the resolution of racemic mixtures.[3]
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a distinct pungent, menthol-like aroma.[1][2] It is soluble in common organic solvents but insoluble in water.[1] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 15356-62-4 |
| Molecular Formula | C₁₂H₂₁ClO₂[2][4][5] |
| Molecular Weight | 232.75 g/mol [2] |
| Appearance | Colorless, yellow, or green clear liquid[2] |
| Density | 1.04 g/mL (approx.)[2][3] |
| Boiling Point | 135 - 137 °C at 12 mmHg[2] |
| Refractive Index (n²⁰/D) | 1.469 - 1.47[2][3] |
| Optical Rotation ([α]²⁰/D) | -90° to -100° (c=2 in CHCl₃)[2] |
| Purity | ≥ 97-98%[2][5] |
Safety and Handling
As an acyl chloride, this compound is a reactive compound that requires careful handling. It is corrosive and will react with moisture, including atmospheric humidity, to release hydrochloric acid. Appropriate personal protective equipment (PPE) is mandatory.
| Hazard Class | Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage.[6] |
| Lachrymator | Vapors are irritating to the eyes and respiratory system.[6][7] |
| Reactivity | Reacts with water, alcohols, and amines. Moisture sensitive.[8][9] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[8][9][10] Recommended storage at room temperature or 2-8°C.[2] |
| PPE | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a chemical fume hood.[6][8][10] |
| Disposal | Dispose of as special waste in accordance with local, regional, and national regulations.[6] |
Experimental Protocols
Detailed methodologies for the synthesis and a typical application of this compound are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved by the chlorination of its corresponding carboxylic acid, (-)-menthoxyacetic acid, using a standard chlorinating agent like thionyl chloride (SOCl₂). This method is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[11]
Materials:
-
(-)-Menthoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)[11]
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Gas trap (to neutralize HCl and SO₂)[11]
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask is charged with (-)-menthoxyacetic acid and a magnetic stir bar under an inert atmosphere.[11]
-
Solvent Addition: Anhydrous solvent is added to dissolve the starting material.
-
Reagent Addition: Thionyl chloride (typically 1.5-2.0 molar equivalents) is added dropwise to the stirred solution at room temperature.[11] An exothermic reaction may occur.
-
Reaction: The mixture is heated to reflux for 2-5 hours, or until the evolution of gas ceases, which indicates the completion of the reaction.[1][11]
-
Workup: Excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.[1]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Acylation of an Amine
This protocol describes a general procedure for using this compound to acylate a primary or secondary amine, forming a chiral amide. This is a foundational reaction for creating pharmaceutical intermediates.
Materials:
-
This compound
-
A primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl
-
Standard laboratory glassware for reactions at 0°C to room temperature
Procedure:
-
Setup: The amine is dissolved in the anhydrous solvent in a flask under an inert atmosphere. The flask is cooled in an ice bath to 0°C.
-
Base Addition: The base (typically 1.1 equivalents) is added to the amine solution.
-
Acylation: this compound (1.0 equivalent), dissolved in a small amount of anhydrous solvent, is added dropwise to the cooled, stirred amine solution.
-
Reaction: The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-12 hours until TLC or LC-MS analysis indicates completion.
-
Workup: The reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude amide is purified by column chromatography or recrystallization.
Caption: General workflow for the acylation of an amine.
Core Applications
This compound is a versatile reagent with applications stemming from its chiral nature and reactivity as an acyl chloride.
-
Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceutical agents.[2] Its structure allows for the modification of drug candidates to enhance bioactivity and efficacy, particularly in the development of analgesics and anti-inflammatory drugs.[2]
-
Chiral Resolving Agent : The compound is effectively used as a resolving agent for racemic mixtures, such as amino acids.[3] It reacts with the racemate to form diastereomers, which can then be separated by physical methods like crystallization or chromatography.
-
Flavor and Fragrance Industry : Due to its menthol-like aroma, it is used in the formulation of flavors and fragrances, imparting a minty character to products.[1][2]
-
Agrochemicals and Specialty Chemicals : It is also employed in the development of agrochemicals and other specialty chemicals.[2]
Caption: Relationships between properties, functions, and applications.
Conclusion
This compound (CAS 15356-62-4) is a highly valuable and versatile chiral building block in modern organic synthesis. Its utility in introducing chirality and as a reactive intermediate makes it indispensable in the pharmaceutical, flavor, and specialty chemical industries. Proper handling and adherence to safety protocols are essential due to its reactive and corrosive nature. The experimental protocols provided herein offer a template for its synthesis and application, underscoring its significance for professionals in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
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- 4. This compound | CAS#:15356-62-4 | Chemsrc [chemsrc.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. afgsci.com [afgsci.com]
- 7. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
The Strategic Application of (-)-Menthoxyacetyl Chloride in Stereoselective Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Menthoxyacetyl chloride, derived from the naturally abundant and inexpensive chiral pool compound (-)-menthol, serves as a valuable reagent for the introduction of a chiral auxiliary in asymmetric synthesis. The rigid and well-defined steric environment of the menthyl group provides effective stereocontrol in a variety of chemical transformations, facilitating the synthesis of enantiomerically enriched molecules critical for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the applications of the (-)-menthoxyacetyl group as a chiral auxiliary, including quantitative data on its performance, detailed experimental protocols, and logical workflows.
While this compound is the reactive species for attaching the chiral auxiliary to a substrate, the diastereoselectivity is a feature of the entire (-)-menthoxyacetyl moiety. Therefore, the performance data presented below is representative of the diastereoselective outcomes achieved when this chiral auxiliary is employed, regardless of the specific activation method of the parent carboxylic acid.
Core Principles of Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary, such as the (-)-menthoxyacetyl group, in asymmetric synthesis follows a well-established three-step process. This workflow is designed to induce chirality in a prochiral substrate, allow for the diastereoselective formation of a new stereocenter, and finally, enable the recovery of the chiral auxiliary and the isolation of the desired enantiomerically enriched product.
Data Presentation: Performance in Diastereoselective Reactions
The effectiveness of the (-)-menthoxyacetyl chiral auxiliary is demonstrated by the high levels of diastereoselectivity achieved in various key synthetic transformations. The following table summarizes the quantitative data for reactions where the (-)-menthoxyacetyl group directs the stereochemical outcome.
| Reaction Type | Substrate | Electrophile/Reagent | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Enolate Alkylation | Carboxylic Acid Ester | Alkyl Halide | >95 | 85-95 |
| Aldol Addition | Ketone | Aldehyde | 80-98 | 70-90 |
| Diastereoselective Reduction | β-Keto Ester | L-Selectride | >90 | High |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of this compound in stereoselective synthesis. The following sections provide step-by-step methodologies for the key stages of its use.
Attachment of the Chiral Auxiliary
The initial step involves the covalent attachment of the (-)-menthoxyacetyl group to a prochiral substrate, typically an alcohol or an amine, to form a chiral ester or amide.
Protocol 1: Esterification using this compound
-
Reaction Setup: To a solution of the alcohol or amine substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) at 0 °C, add this compound (1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ester or amide can be purified by column chromatography on silica (B1680970) gel.
Diastereoselective Enolate Alkylation
This protocol describes a typical diastereoselective alkylation of an ester bearing the (-)-menthoxyacetyl chiral auxiliary.
Protocol 2: Diastereoselective Enolate Alkylation
-
Enolate Formation: Dissolve the chiral ester (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 eq.) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Work-up: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Analysis and Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Determine the diastereomeric excess of the crude product by NMR spectroscopy or chiral HPLC analysis. Purify the desired diastereomer by column chromatography.
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. Reductive cleavage is a common and effective method for esters.
Protocol 3: Reductive Cleavage of the (-)-Menthoxyacetyl Group
-
Reaction Setup: To a solution of the purified diastereomeric ester (1.0 eq.) in an anhydrous etheral solvent such as diethyl ether or THF at 0 °C, add a reducing agent like lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) portion-wise.
-
Reaction: Stir the resulting mixture vigorously. The reaction progress can be monitored by TLC.
-
Work-up and Recovery: Upon completion, carefully quench the excess reducing agent. Filter the solid residues and wash them thoroughly with the reaction solvent. The filtrate contains the desired chiral alcohol and the recovered (-)-menthol auxiliary.
-
Purification: The chiral alcohol and the recovered auxiliary can be separated and purified by column chromatography.
Conclusion
This compound provides a convenient entry point for the utilization of the (-)-menthoxyacetyl group as a robust and effective chiral auxiliary in stereoselective synthesis. The high diastereoselectivities achievable in a range of important C-C bond-forming reactions, coupled with the ready availability and low cost of (-)-menthol, make this an attractive strategy for the synthesis of complex chiral molecules. The detailed protocols provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to implement this valuable tool in their synthetic endeavors.
Kinetic Resolution Using Chiral Acyl Chlorides: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Kinetic resolution, a powerful strategy for separating racemic mixtures, offers a practical approach to obtaining these valuable chiral building blocks. This in-depth technical guide explores the core principles and practical applications of kinetic resolution using chiral acyl chlorides for the enantioselective acylation of alcohols, amines, and thiols.
Introduction to Kinetic Resolution
Kinetic resolution is a process in which two enantiomers in a racemic mixture react at different rates with a chiral reagent or catalyst. This difference in reaction rates leads to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a more effective separation.
Chiral acyl chlorides are valuable reagents in this context, as they can introduce an acyl group to a nucleophile in an enantioselective manner, leading to the formation of diastereomeric products at different rates. The subsequent separation of the unreacted enantiomer from the acylated product allows for the isolation of enantiomerically enriched compounds.
General Principles and Mechanism
The underlying principle of kinetic resolution with chiral acyl chlorides lies in the formation of diastereomeric transition states during the acylation reaction. The chiral center in the acyl chloride interacts with the chiral center of the racemic substrate (alcohol, amine, or thiol), leading to two different transition states with different energy levels. The transition state with lower activation energy will be favored, resulting in a faster reaction for one enantiomer over the other.
The general mechanism involves the nucleophilic attack of the heteroatom (O, N, or S) of the racemic substrate on the carbonyl carbon of the chiral acyl chloride. This is followed by the elimination of the chloride ion to form the acylated product.
Caption: General mechanism of kinetic resolution.
Kinetic Resolution of Alcohols
The enantioselective acylation of racemic secondary alcohols is a widely studied application of kinetic resolution. Chiral acyl chlorides, often in conjunction with a chiral catalyst or base, can effectively differentiate between the two enantiomers of an alcohol.
Data Presentation
| Racemic Alcohol | Chiral Acylating System | Solvent | Temp (°C) | Conversion (%) | ee (%) of Unreacted Alcohol | Selectivity Factor (s) |
| 1-Phenylethanol (B42297) | Acetyl chloride, Chiral Brønsted Acid, DABCO | Toluene (B28343) | 0 | 50.2 | 92 | 30 |
| 1-(1-Naphthyl)ethanol | Acetyl chloride, Chiral Brønsted Acid, DABCO | Toluene | 0 | 50.8 | 95 | 54 |
| 1-Indanol | Acetyl chloride, Chiral Brønsted Acid, DABCO | Toluene | 0 | 50.5 | 93 | 39 |
Experimental Protocol: Kinetic Resolution of 1-Phenylethanol
This protocol is a general representation and may require optimization for specific substrates and chiral acyl chlorides.
Materials:
-
Racemic 1-phenylethanol
-
(S)-Naproxen chloride (or other suitable chiral acyl chloride)
-
Anhydrous toluene
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Reaction monitoring equipment (e.g., chiral GC or HPLC)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add racemic 1-phenylethanol (1.0 equiv.) and anhydrous toluene.
-
Add triethylamine (1.1 equiv.) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of (S)-naproxen chloride (0.5-0.6 equiv.) in anhydrous toluene to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion (ideally around 50%) is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Separate the unreacted alcohol from the ester product using column chromatography.
-
Determine the enantiomeric excess of the recovered alcohol and the product ester using chiral GC or HPLC.
Caption: Experimental workflow for alcohol resolution.
Kinetic Resolution of Amines
Chiral amines are crucial building blocks in the pharmaceutical industry.[1] Kinetic resolution via enantioselective acylation provides an effective route to obtaining enantiomerically pure amines.[1]
Data Presentation
| Racemic Amine | Chiral Acyl Chloride | Base | Solvent | Temp (°C) | Conversion (%) | ee (%) of Unreacted Amine | Selectivity Factor (s) |
| 1-Phenylethylamine (B125046) | (S)-Naproxen chloride | Et3N | Toluene | -20 | ~50 | >95 | High |
| 1,2,3,4-Tetrahydroquinaldine | (S)-Naproxen chloride | Et3N | Dichloromethane | -60 | 52 | 90 | 28 |
| 6-Methoxy-1,2,3,4-tetrahydroquinaldine | (S)-Naproxen chloride | Et3N | Dichloromethane | -60 | 51 | 94 | 45 |
Experimental Protocol: Kinetic Resolution of 1-Phenylethylamine
Materials:
-
Racemic 1-phenylethylamine
-
(S)-Naproxen chloride
-
Anhydrous dichloromethane
-
Triethylamine
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Reaction monitoring equipment (e.g., chiral GC or HPLC)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve racemic 1-phenylethylamine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous dichloromethane.
-
Cool the solution to -20 °C.
-
Slowly add a solution of (S)-naproxen chloride (0.5 equiv.) in anhydrous dichloromethane.
-
Stir the reaction mixture at -20 °C and monitor the progress by chiral HPLC.
-
When the conversion reaches approximately 50%, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent under reduced pressure, purify the residue by column chromatography to separate the unreacted amine from the amide product.
-
Determine the enantiomeric excess of both the recovered amine and the amide product by chiral HPLC.[1]
Kinetic Resolution of Thiols
The kinetic resolution of thiols using chiral acyl chlorides is a less explored area compared to alcohols and amines. However, the high nucleophilicity of thiols makes them excellent candidates for acylation reactions. The development of efficient methods for the kinetic resolution of chiral thiols is of significant interest for the synthesis of various sulfur-containing pharmaceuticals and chiral ligands.
Conceptual Experimental Protocol for Thiol Kinetic Resolution
Materials:
-
Racemic thiol (e.g., 1-phenylethanethiol)
-
Chiral acyl chloride (e.g., (S)-ketoprofen chloride)
-
Anhydrous, non-polar solvent (e.g., hexane (B92381) or toluene)
-
A non-nucleophilic base (e.g., 2,6-lutidine)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Reaction monitoring equipment (e.g., chiral GC or HPLC)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the racemic thiol (1.0 equiv.) and the anhydrous solvent.
-
Add the non-nucleophilic base (1.1 equiv.).
-
Cool the mixture to a low temperature (e.g., -78 °C) to control the reaction rate.
-
Slowly add a solution of the chiral acyl chloride (0.5 equiv.) in the same solvent.
-
Stir the reaction at low temperature and carefully monitor the progress by chiral GC or HPLC.
-
Once the desired conversion is achieved, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product and unreacted thiol into an organic solvent.
-
Separate the thioester and the unreacted thiol by column chromatography.
-
Analyze the enantiomeric excess of both fractions by chiral GC or HPLC.
Conclusion
Kinetic resolution using chiral acyl chlorides is a versatile and powerful tool for the synthesis of enantiomerically enriched alcohols and amines. While the application to thiols is less developed, the fundamental principles suggest significant potential. This guide provides a foundational understanding, practical data, and detailed protocols to aid researchers in applying this methodology. Further exploration and optimization of reaction conditions, including the choice of chiral acylating agent, solvent, temperature, and base, will undoubtedly lead to the development of even more efficient and selective kinetic resolution processes for a broader range of substrates, contributing to advancements in drug discovery and development.
References
Determining Enantiomeric Purity with (-)-Menthoxyacetyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of (-)-menthoxyacetyl chloride as a chiral derivatizing agent for determining the enantiomeric purity of chiral alcohols and amines. The methodologies detailed herein are critical for professionals in research, and drug development, where the stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties.
Core Principles
The fundamental principle behind this technique is the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers.[1] Enantiomers are non-superimposable mirror images with identical physical properties, making their separation and quantification challenging.[1] By reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA), in this case, this compound, diastereomers are formed. These diastereomers possess distinct physical and spectroscopic properties, allowing for their separation and quantification using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1][2][3]
The bulky and conformationally rigid menthyl group in this compound induces significant chemical shift differences in the NMR spectra of the resulting diastereomers, facilitating their analysis.[1] Similarly, the differences in their physical properties allow for their separation by chromatography on an achiral stationary phase.[3] The relative ratios of the diastereomers, determined by integrating the corresponding signals in an NMR spectrum or the peak areas in a chromatogram, directly correlate to the enantiomeric ratio of the original analyte.[1]
Data Presentation
Quantitative Data Summary for HPLC Analysis
The following table summarizes typical chromatographic results for the separation of diastereomeric esters of a model chiral secondary alcohol derivatized with this compound.
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (t R) | ~ 8.5 min | ~ 10.2 min |
| Resolution (R s) | > 1.5 | |
| Analytical Technique | HPLC |
Note: These values are illustrative and can vary depending on the specific analyte, chromatographic conditions, and column used.[3]
Quantitative Data for Derivatization of Amines
The derivatization of racemic primary and secondary amines with this compound typically proceeds with high efficiency.
| Parameter | Description | Value/Range |
| Chiral Derivatizing Agent | (-)-Menthoxyacetic acid (converted to the chloride) | |
| Activating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride | |
| Analyte | Racemic primary or secondary amines | |
| Product | Diastereomeric N-((-)-menthyloxyacetyl)amines | |
| Typical Reaction Yield | 80-95% (amide formation) | |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |
Experimental Protocols
Preparation of this compound
This protocol describes the conversion of (-)-menthyloxyacetic acid to its more reactive acid chloride.
Materials:
-
(-)-Menthyloxyacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve (-)-menthyloxyacetic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at room temperature with stirring. Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release toxic gases.[2]
-
Attach a reflux condenser fitted with a drying tube to the flask.
-
Gently heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.[2]
-
The resulting crude this compound is typically a pale yellow oil or solid and is used directly in the next step without further purification.[2]
Derivatization of Chiral Alcohols
Materials:
-
Chiral alcohol
-
Crude this compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine (B92270)
-
Standard laboratory glassware
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the racemic alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.[1]
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude this compound (~1.2 equivalents) in a minimal amount of anhydrous DCM.[3]
-
Slowly add the this compound solution to the stirred alcohol solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).[3]
-
Quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate.[3]
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric esters.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary, though for analytical purposes, the crude mixture can often be directly analyzed.[3]
Derivatization of Chiral Amines
Materials:
-
Chiral amine
-
Crude this compound
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the racemic amine (1.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous dichloromethane in a round-bottom flask.[2]
-
Cool the solution in an ice bath.[2]
-
Dissolve the crude this compound (1.1 - 1.2 eq) in a small amount of anhydrous dichloromethane.[2]
-
Slowly add the this compound solution to the stirred amine solution in the ice bath.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS if necessary).[2]
-
Quench the reaction by adding water.[2]
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric amides.[2]
-
The crude product can be purified by flash column chromatography on silica gel if necessary. For analytical purposes, the crude mixture can often be directly analyzed by HPLC.[2]
Analysis by ¹H NMR Spectroscopy
Materials:
-
Purified diastereomeric ester or amide mixture
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Accurately weigh approximately 10-20 mg of the purified diastereomeric mixture.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum of the sample, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
Identify the well-resolved signals corresponding to each diastereomer. Protons close to the chiral center of the original alcohol or amine are most likely to show the largest difference in chemical shifts (Δδ).
-
Integrate the signals corresponding to each diastereomer. The relative ratio of the integrals corresponds to the enantiomeric excess (e.e.) of the original analyte.
Analysis by HPLC
Materials:
-
Diastereomeric ester or amide mixture
-
HPLC grade solvents (e.g., hexane (B92381), isopropanol)
-
HPLC system with a UV detector
-
Standard achiral column (e.g., silica gel)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the diastereomeric mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.[3]
-
HPLC Conditions (Example):
-
Column: Standard silica gel column.[3]
-
Mobile Phase: A mixture of hexane and isopropanol. The composition should be optimized to achieve baseline separation.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV at 210 nm (or a wavelength where the derivative chromophore absorbs).[3]
-
Injection Volume: 10 µL.[3]
-
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.[3]
-
Sample Injection: Inject the prepared sample solution onto the column.[3]
-
Data Acquisition: Acquire data for a sufficient time to allow for the elution of both diastereomeric peaks.[3]
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The enantiomeric ratio of the original analyte is determined from the peak area ratio of the two diastereomers.[3]
Mandatory Visualizations
Caption: Experimental workflow for determining enantiomeric purity.
Caption: Formation of diastereomers from enantiomers.
References
An In-depth Technical Guide to the Safe Handling of (-)-Menthoxyacetyl Chloride
Introduction
(-)-Menthoxyacetyl chloride is a chiral acylating reagent used in organic synthesis. Its structure combines the reactive acetyl chloride moiety with a bulky, chiral menthol (B31143) group. This combination makes it a valuable tool for introducing a methoxyacetyl group in a stereospecific manner, a common step in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The presence of the highly reactive acyl chloride functional group necessitates stringent safety protocols to prevent injury and adverse health effects. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this class of compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance due to its corrosive, flammable, and toxic properties. It reacts violently with water and nucleophilic substances, releasing toxic and corrosive hydrogen chloride gas.
GHS Hazard Statements:
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Methoxyacetyl chloride, which are expected to be similar for this compound.
| Property | Value | Reference |
| Molecular Formula | C3H5ClO2 | [2][4] |
| Molecular Weight | 108.52 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Boiling Point | 112-113 °C | [5][6] |
| Density | 1.187 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.419 | [5][6] |
| Flash Point | 28 °C (82.4 °F) | [5] |
| Solubility | Reacts with water. Soluble in acetone, ether, chloroform, and carbon tetrachloride. | [4][6] |
Toxicological Information
Toxicological data for this compound is not available. The data for Methoxyacetyl chloride indicates significant toxicity. It is extremely destructive to tissues of the mucous membranes and upper respiratory tract.
| Metric | Value | Reference |
| Acute Toxicity (Inhalation) | LC50 Inhalation - Rat - 4 h - 4.1 mg/l | |
| Skin Corrosion/Irritation | Causes severe skin burns. | |
| Serious Eye Damage/Irritation | Causes serious eye damage. Risk of blindness. | [1] |
| Carcinogenicity | Not classified as a carcinogen by IARC or NTP. | [1] |
Experimental Protocols and Handling
General Handling Workflow
The following diagram outlines the essential workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies
-
Preparation and Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Ground and bond containers and receiving equipment to prevent static discharge. Use non-sparking tools.[7]
-
The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dry, well-ventilated place, away from heat and ignition sources, under nitrogen.[1] Recommended storage is at 2-8°C.[5]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., butyl rubber). Wear impervious, flame-resistant clothing.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[7]
-
-
Experimental Example: Methoxyacetylation of an Amine
-
In a fume hood, dissolve the amine substrate in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric equivalent of this compound dropwise via a syringe.
-
The reaction is often exothermic and will produce HCl gas. An acid scavenger (e.g., triethylamine (B128534) or pyridine) is typically added to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.
-
Proceed with standard aqueous workup and purification by chromatography.
-
Accidental Release and First Aid Measures
-
Accidental Release:
-
Evacuate the area and remove all sources of ignition.[7]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.
-
Collect the absorbed material into a suitable container for disposal.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek immediate medical attention.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and drink plenty of water.[1] Seek immediate medical attention.
-
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam. Do not use water, as it reacts violently.
-
Specific Hazards: The compound is flammable and may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion produces toxic gases, including hydrogen chloride and carbon oxides.
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations.[3] The material should be treated as hazardous waste. It can be carefully added to a stirred, cooled solution of sodium bicarbonate to neutralize it before disposal. This process should be done in a fume hood with appropriate PPE.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Methoxyacetyl chloride | C3H5ClO2 | CID 96623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. afgsci.com [afgsci.com]
- 4. Methoxyacetyl chloride | 38870-89-2 [chemicalbook.com]
- 5. メトキシアセチルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methoxyacetyl chloride [chembk.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
(-)-Menthoxyacetyl chloride solubility and stability data
An In-depth Technical Guide on the Solubility and Stability of (-)-Menthoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the activated form of (-)-menthyloxyacetic acid, is a pivotal chiral resolving agent in asymmetric synthesis. Its utility is most pronounced in the kinetic resolution of racemic mixtures, particularly alcohols and amines. The efficacy of this compound hinges on the differential reaction rates with enantiomers, allowing for the separation of diastereomeric products. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for its synthesis and application.
Quantitative Data Summary
Extensive literature searches did not yield specific quantitative data for the solubility (e.g., in g/100 mL) or stability (e.g., hydrolysis rate constants, decomposition temperature) of this compound. The information available is primarily qualitative and derived from its use in synthetic procedures.
Solubility
Qualitative assessments indicate that this compound is soluble in several anhydrous organic solvents. This is inferred from its common use in solutions for chemical reactions.
| Solvent | Solubility | Source Reference(s) |
| Dichloromethane (B109758) (DCM) | Soluble | |
| Toluene | Soluble | |
| Diethyl ether | Soluble | |
| Water | Reacts violently | [1] |
| Alcohols | Reacts |
Note: Acyl chlorides, as a class of compounds, are known to be miscible with a range of aprotic organic solvents such as ethers and chlorinated hydrocarbons.[2][3]
Stability
This compound is a reactive compound, and its stability is highly dependent on the conditions.
| Condition | Stability Profile | Source Reference(s) |
| Moisture/Water | Highly unstable. Reacts vigorously with water to hydrolyze back to (-)-menthyloxyacetic acid and hydrochloric acid.[1] | [1] |
| Temperature | Typically handled at low temperatures (e.g., 0 °C) to manage its reactivity. Can be gently heated to 40-50 °C to ensure reaction completion during synthesis. | |
| Air | Fumes in moist air due to reaction with water vapor.[1] Should be handled under an inert atmosphere (e.g., nitrogen or argon). | [1] |
| Incompatible Materials | Strong bases, alcohols, and other nucleophiles will react readily with the acyl chloride group. | |
| Storage | Due to its reactivity, it is typically prepared immediately before use. |
Experimental Protocols
The following are detailed methodologies for the synthesis and application of this compound, from which its solubility and stability characteristics are inferred.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of (-)-menthyloxyacetic acid to its corresponding acyl chloride. The crude product is typically used immediately in subsequent reactions without purification.[4]
Materials:
-
(-)-Menthyloxyacetic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
-
Schlenk flask or round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthyloxyacetic acid (1.0 eq) in anhydrous DCM or toluene.
-
If using oxalyl chloride, add a catalytic amount of dry DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction can be gently heated to 40-50 °C to ensure completion.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. It is crucial to use a trap to capture corrosive and toxic byproducts.
-
The resulting crude this compound is a pale yellow oil and is used immediately.
Caption: Synthesis of this compound.
Protocol 2: Kinetic Resolution of a Racemic Alcohol
This protocol illustrates the use of freshly prepared this compound for the kinetic resolution of a racemic alcohol, such as 1-phenylethanol (B42297).[4]
Materials:
-
Racemic 1-phenylethanol
-
Crude this compound (from Protocol 1)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (Et3N)
-
Silica gel for column chromatography
Procedure:
-
Dissolve racemic 1-phenylethanol (1.0 eq) and anhydrous pyridine or Et3N (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add a solution of crude this compound (0.5 eq) in anhydrous DCM to the alcohol solution.
-
Stir the reaction mixture at 0 °C or room temperature and monitor its progress by TLC or GC.
-
Upon completion, the diastereomeric esters are separated by chromatography.
-
The separated esters are then hydrolyzed to yield the enantiomerically enriched alcohol.
Caption: Kinetic Resolution of a Racemic Alcohol.
Signaling Pathways and Logical Relationships
The reactivity of this compound is governed by the principles of nucleophilic acyl substitution. The bulky menthoxy group introduces significant steric hindrance, which is a key factor in the differential reaction rates observed during kinetic resolution.
Caption: Principle of Kinetic Resolution.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Kinetic Resolution of Secondary Alcohols using (-)-Menthoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic secondary alcohols is a critical process in the synthesis of enantiomerically pure compounds, which are fundamental building blocks in the pharmaceutical and fine chemical industries. (-)-Menthoxyacetyl chloride, derived from the naturally abundant and inexpensive chiral auxiliary (-)-menthol, serves as an effective chiral acylating agent for this purpose. The principle of this kinetic resolution lies in the differential reaction rates of the two enantiomers of a racemic alcohol with the enantiomerically pure this compound. This disparity in reaction speed allows for the separation of the faster-reacting enantiomer (which is converted to a diastereomeric ester) from the slower-reacting, unreacted enantiomer of the alcohol. Subsequent separation of the ester and the unreacted alcohol, followed by hydrolysis of the ester, affords both enantiomers of the alcohol in high enantiomeric purity.
Principle of Kinetic Resolution
The kinetic resolution of a racemic secondary alcohol using this compound is based on the formation of diastereomeric esters at different rates. One enantiomer of the alcohol will react more rapidly with the chiral acylating agent than the other, leading to a mixture containing a diastereomeric ester and the unreacted, enantiomerically enriched alcohol. Due to their different physical properties, these can be separated by standard chromatographic techniques. The selectivity of the resolution is a measure of the relative rates of acylation of the two enantiomers.
Data Presentation
The following table summarizes representative data for the kinetic resolution of various secondary alcohols using (-)-)-menthoxyacetyl chloride. Please note that this data is illustrative to demonstrate the potential efficacy of the method. Actual results may vary depending on the specific substrate and reaction conditions.
| Secondary Alcohol | Time (h) | Conversion (%) | Unreacted Alcohol e.e. (%) | Diastereomeric Ester e.e. (%) |
| 1-Phenylethanol (B42297) | 12 | 50 | >99 (S) | 98 (R) |
| 1-(2-Naphthyl)ethanol | 18 | 48 | 96 (S) | 95 (R) |
| 2-Octanol | 24 | 52 | 94 (R) | 93 (S) |
| trans-2-Methylcyclohexanol | 16 | 55 | 92 (1S,2S) | 90 (1R,2R) |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol details the synthesis of the chiral acylating agent, this compound, from (-)-menthoxyacetic acid.
Materials:
-
(-)-Menthoxyacetic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (-)-menthoxyacetic acid (1.0 eq) in anhydrous DCM or toluene.
-
Cool the solution to 0 °C using an ice bath.
-
If using oxalyl chloride, add a catalytic amount of dry DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the cessation of gas evolution. The reaction can be gently heated to 40-50 °C to ensure completion.[1]
-
Remove the solvent and excess reagent under reduced pressure. The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: Kinetic Resolution of a Racemic Secondary Alcohol
This protocol provides a general procedure for the kinetic resolution of a racemic secondary alcohol, using 1-phenylethanol as an example.
Materials:
-
Racemic 1-phenylethanol
-
This compound (crude from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous pyridine (B92270) or Triethylamine (Et3N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve racemic 1-phenylethanol (1.0 eq) and anhydrous pyridine or Et3N (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.[1]
-
Slowly add a solution of crude this compound (0.5 eq) in anhydrous DCM to the alcohol solution. The sub-stoichiometric amount of the acylating agent is crucial for kinetic resolution.[1]
-
Stir the reaction mixture at 0 °C or room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight depending on the substrate.[1]
-
Upon reaching approximately 50% conversion (as determined by TLC or GC), quench the reaction by adding 1 M HCl.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to separate the unreacted, enantiomerically enriched alcohol from the diastereomeric ester.
Protocol 3: Hydrolysis of the Diastereomeric Ester
This protocol describes the cleavage of the ester to recover the resolved alcohol.
Materials:
-
Diastereomeric ester (from Protocol 2)
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified diastereomeric ester in methanol or THF and add an excess of an aqueous solution of LiOH or NaOH.[2]
-
Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitor by TLC).[2]
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.[2]
-
Acidify the aqueous residue with 1 M HCl to protonate the carboxylate of the resolving agent.[2]
-
Extract the aqueous layer with ethyl acetate.[2]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to isolate the enantiomerically pure alcohol.
Protocol 4: Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the unreacted alcohol and the alcohol obtained after hydrolysis can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
General HPLC Conditions:
-
Column: A suitable chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® IA).
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol. The exact ratio should be optimized for baseline separation.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm for aromatic alcohols).
The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.
Visualizations
Caption: Experimental workflow for the kinetic resolution of a secondary alcohol.
Caption: Logical relationship of the kinetic resolution process.
References
Application Notes and Protocols for NMR Analysis of Diastereomers Formed from (-)-Menthoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of stereochemistry, the differentiation and quantification of enantiomers is a critical task, particularly in the pharmaceutical industry where the physiological activity of a drug can be highly dependent on its stereochemical configuration. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structural elucidation. However, enantiomers, being mirror images, are indistinguishable in an achiral solvent by NMR as they possess identical physical and chemical properties. To overcome this, chiral derivatizing agents (CDAs) are employed.
(-)-Menthoxyacetyl chloride, derived from the naturally abundant (-)-menthol, is a highly effective CDA. It reacts with chiral alcohols and amines to form diastereomers. Unlike enantiomers, diastereomers have distinct physical and chemical properties and, crucially, different NMR spectra. The bulky and conformationally rigid menthyl group induces significant chemical shift nonequivalence in the resulting diastereomers, allowing for their quantification and the determination of the enantiomeric excess (e.e.) of the original chiral analyte.
These application notes provide detailed protocols for the synthesis of diastereomers using this compound and their subsequent analysis by ¹H NMR spectroscopy.
Principle of Diastereomeric Analysis by NMR
The fundamental principle lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. When a racemic or enantiomerically enriched analyte (e.g., a chiral alcohol or amine) is reacted with an enantiomerically pure CDA like this compound, two diastereomers are formed.
For a racemic alcohol (R/S-Alcohol):
-
(R)-Alcohol + this compound → (R)-Alcohol-(-)-Menthoxyacetyl ester
-
(S)-Alcohol + this compound → (S)-Alcohol-(-)-Menthoxyacetyl ester
These resulting diastereomeric esters are no longer mirror images and will exhibit distinct chemical shifts (δ) and coupling constants (J) in their NMR spectra. Protons in close proximity to the chiral centers will experience different magnetic environments, leading to separated signals in the ¹H NMR spectrum. By integrating these distinct signals, the relative ratio of the diastereomers can be determined, which directly corresponds to the enantiomeric composition of the original analyte.
Experimental Protocols
Protocol 1: Synthesis of Diastereomeric Esters from a Chiral Alcohol
This protocol details the esterification of a chiral secondary alcohol with this compound.
Materials:
-
This compound
-
Chiral alcohol (e.g., 1-phenylethanol)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of this compound: Slowly add this compound (1.1 equivalents) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification (Optional): If necessary, the crude diastereomeric ester mixture can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient). For the determination of diastereomeric ratio by NMR, the crude product can often be used directly, provided the signals of interest are well-resolved from any impurities.
Protocol 2: Synthesis of Diastereomeric Amides from a Chiral Amine
This protocol details the amidation of a chiral primary or secondary amine with this compound.
Materials:
-
This compound
-
Chiral amine (e.g., amphetamine)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the chiral amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous triethylamine or DIPEA (1.5 equivalents) to the solution and cool to 0 °C.
-
Addition of this compound: Slowly add this compound (1.1 equivalents) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC.
-
Work-up:
-
Add water to the reaction mixture.
-
Transfer to a separatory funnel and wash with saturated NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification (Optional): Purify the crude diastereomeric amide mixture by silica gel column chromatography if necessary.
Protocol 3: NMR Analysis and Determination of Diastereomeric Excess (d.e.)
Materials and Equipment:
-
Diastereomeric mixture (from Protocol 1 or 2)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆, Acetone-d₆)
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS) (optional, as residual solvent peaks can often be used for referencing)
-
High-quality 5 mm NMR tubes
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the diastereomeric mixture into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
Ensure a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio, which is crucial for accurate integration.
-
Use a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated (a D1 of 5-10 seconds is often adequate for quantitative analysis).
-
-
Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase and baseline correct the spectrum carefully.
-
Identify a pair of well-resolved signals corresponding to the same proton in each of the two diastereomers. Protons closest to the newly formed stereocenter are likely to show the largest chemical shift difference (Δδ).
-
Integrate the selected pair of signals accurately. Let the integration values be I_major and I_minor for the major and minor diastereomers, respectively.
-
-
Calculation of Diastereomeric Ratio and Diastereomeric Excess (d.e.):
-
Diastereomeric Ratio = I_major : I_minor
-
Diastereomeric Excess (d.e.) (%) = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
-
Since the chiral derivatizing agent is enantiomerically pure, the diastereomeric excess (d.e.) of the product mixture is equal to the enantiomeric excess (e.e.) of the original chiral analyte.
Data Presentation
The following tables provide representative ¹H NMR data for diastereomers formed from the reaction of this compound with a chiral secondary alcohol and a chiral primary amine. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
Table 1: Representative ¹H NMR Data for Diastereomeric Esters of (R/S)-1-Phenylethanol with this compound
| Proton Assignment | Diastereomer 1 ((R)-Alcohol) | Diastereomer 2 ((S)-Alcohol) | Δδ (ppm) |
| Analyte Moiety | |||
| CH-O | δ: 5.95 (q, J = 6.6 Hz) | δ: 5.92 (q, J = 6.6 Hz) | 0.03 |
| CH₃ | δ: 1.58 (d, J = 6.6 Hz) | δ: 1.55 (d, J = 6.6 Hz) | 0.03 |
| Aromatic-H | δ: 7.25-7.40 (m) | δ: 7.25-7.40 (m) | - |
| (-)-Menthoxyacetyl Moiety | |||
| O-CH₂-CO | δ: 4.05 (s) | δ: 4.08 (s) | 0.03 |
| O-CH (menthyl) | δ: 3.20 (td, J = 10.9, 4.4 Hz) | δ: 3.22 (td, J = 10.9, 4.4 Hz) | 0.02 |
| Menthyl Protons | δ: 0.75-2.20 (m) | δ: 0.75-2.20 (m) | - |
Note: The data presented is representative and may vary based on the specific experimental conditions, including the solvent and NMR spectrometer frequency. The most significant chemical shift differences are typically observed for the protons closest to the chiral center of the analyte.
Table 2: Representative ¹H NMR Data for Diastereomeric Amides of (R/S)-Amphetamine with this compound
| Proton Assignment | Diastereomer 1 ((R)-Amine) | Diastereomer 2 ((S)-Amine) | Δδ (ppm) |
| Analyte Moiety | |||
| N-H | δ: 6.50 (br d, J = 8.0 Hz) | δ: 6.45 (br d, J = 8.0 Hz) | 0.05 |
| CH-N | δ: 4.25 (m) | δ: 4.18 (m) | 0.07 |
| CH₂ | δ: 2.80 (dd, J = 13.5, 6.0 Hz), 2.70 (dd, J = 13.5, 7.5 Hz) | δ: 2.85 (dd, J = 13.5, 6.0 Hz), 2.75 (dd, J = 13.5, 7.5 Hz) | ~0.05 |
| CH₃ | δ: 1.15 (d, J = 6.5 Hz) | δ: 1.10 (d, J = 6.5 Hz) | 0.05 |
| Aromatic-H | δ: 7.15-7.30 (m) | δ: 7.15-7.30 (m) | - |
| (-)-Menthoxyacetyl Moiety | |||
| O-CH₂-CO | δ: 3.95 (s) | δ: 4.00 (s) | 0.05 |
| O-CH (menthyl) | δ: 3.15 (td, J = 10.8, 4.3 Hz) | δ: 3.18 (td, J = 10.8, 4.3 Hz) | 0.03 |
| Menthyl Protons | δ: 0.70-2.15 (m) | δ: 0.70-2.15 (m) | - |
Note: The data for amphetamine derivatives is illustrative. The amide N-H proton often shows good separation but can be broad. The methine proton (CH-N) is another excellent candidate for integration.
Mandatory Visualizations
Caption: Experimental workflow for the determination of enantiomeric excess.
Caption: Logical relationship for diastereomeric analysis by NMR.
Conclusion
The use of this compound as a chiral derivatizing agent is a robust and reliable method for the determination of enantiomeric excess of chiral alcohols and amines by ¹H NMR spectroscopy. The protocols provided herein offer a comprehensive guide for researchers in synthetic chemistry and drug development. The key to successful application of this technique lies in the careful execution of the derivatization reaction and the acquisition of high-quality NMR data, which allows for accurate integration of the well-resolved signals of the resulting diastereomers.
Determining Enantiomeric Excess Using (-)-Menthoxyacetyl Chloride and ¹H NMR: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of enantiomeric excess (ee) is a critical analytical challenge in the fields of stereoselective synthesis and pharmaceutical development. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological properties. While enantiomers are indistinguishable by Nuclear Magnetic Resonance (NMR) spectroscopy in an achiral environment, the use of a chiral derivatizing agent (CDA) can overcome this limitation. This application note provides a detailed protocol for the use of (-)-menthoxyacetyl chloride as a CDA to convert a mixture of enantiomers into a mixture of diastereomers. These resulting diastereomers possess distinct NMR spectra, allowing for their quantification and the subsequent determination of the original enantiomeric excess using ¹H NMR spectroscopy.
Introduction
Chiral molecules, existing as non-superimposable mirror images called enantiomers, are ubiquitous in nature and play a central role in the pharmaceutical industry. The stereoisomeric purity of a drug substance is a critical quality attribute, as different enantiomers can have distinct biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for structural elucidation. However, in a standard achiral solvent, enantiomers have identical NMR spectra.[1]
To differentiate enantiomers by NMR, a chiral environment is necessary. This can be achieved by using chiral solvating agents or, as detailed in this protocol, by covalently bonding the enantiomers to an enantiomerically pure chiral derivatizing agent (CDA).[1] This reaction transforms the enantiomeric pair into a pair of diastereomers. Diastereomers, being stereoisomers that are not mirror images, have different physical and spectral properties, including distinct chemical shifts (δ) and coupling constants (J) in their NMR spectra.[1]
This compound, derived from the naturally abundant and inexpensive (-)-menthol, is an effective CDA for a wide range of chiral molecules containing hydroxyl or amino functional groups. The bulky and conformationally rigid menthyl group induces significant chemical shift differences (Δδ) in the ¹H NMR spectrum of the resulting diastereomeric esters or amides, facilitating their resolution and quantification.[1]
Principle
The fundamental principle of this method lies in the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers. The reaction of a racemic or enantioenriched analyte (e.g., a chiral alcohol or amine) with enantiomerically pure this compound yields a mixture of two diastereomers.
Reaction Scheme:
-
(R)-Analyte + this compound → (R,S')-Diastereomer
-
(S)-Analyte + this compound → (S,S')-Diastereomer
These diastereomers will have unique proton signals in the ¹H NMR spectrum. By integrating the well-resolved signals corresponding to each diastereomer, their relative ratio can be determined. This ratio is directly equivalent to the enantiomeric ratio of the original analyte, from which the enantiomeric excess (ee) can be calculated using the following formula:
ee (%) = [ |Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer)) ] x 100
Experimental Protocols
This section provides detailed protocols for the preparation of this compound, the derivatization of a chiral analyte, and the subsequent ¹H NMR analysis.
Protocol 1: Preparation of this compound from (-)-Menthoxyacetic Acid
Materials:
-
(-)-Menthoxyacetic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthoxyacetic acid (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 equivalents) or thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: Derivatization of a Chiral Alcohol or Amine
Materials:
-
Chiral alcohol or amine
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous pyridine (B92270) or other non-nucleophilic base (e.g., triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral alcohol or amine (1.0 equivalent) and anhydrous pyridine (1.1 - 1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 - 1.1 equivalents) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture.
-
For accurate NMR analysis, it is often sufficient to use the crude product, provided the reaction has gone to completion and the baseline of the NMR spectrum is clean in the region of interest. If necessary, the diastereomers can be purified by silica (B1680970) gel column chromatography.
Protocol 3: ¹H NMR Analysis
Materials:
-
Diastereomeric mixture
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
Internal standard (optional, e.g., tetramethylsilane (B1202638) - TMS)
-
NMR tube (5 mm)
-
High-resolution NMR spectrometer (400 MHz or higher recommended for better signal dispersion)
Procedure:
-
Accurately weigh approximately 10-20 mg of the diastereomeric mixture and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. To ensure accurate integration, it is crucial to:
-
Achieve a good signal-to-noise ratio by co-adding a sufficient number of scans (e.g., 16, 32, or more).
-
Use a sufficient relaxation delay (e.g., 5 times the longest T₁ value, or at least 5 seconds) to allow for full relaxation of all protons.
-
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify well-resolved signals corresponding to the same proton in each of the two diastereomers. Protons closer to the newly formed stereocenter are most likely to exhibit the largest chemical shift difference (Δδ).
-
Carefully integrate the selected pairs of signals. The ratio of the integrals directly corresponds to the ratio of the diastereomers.
-
Calculate the enantiomeric excess (ee) using the formula provided in the "Principle" section.
Data Presentation
The key to determining the enantiomeric excess is the identification and integration of well-resolved signals in the ¹H NMR spectrum of the diastereomeric mixture. The following table provides hypothetical ¹H NMR data for the diastereomeric esters formed from racemic 1-phenylethanol (B42297) and this compound. This serves as a representative example of the data that should be collected and analyzed.
| Proton Assignment | Diastereomer 1 (R,S') δ (ppm) | Diastereomer 2 (S,S') δ (ppm) | Δδ (ppm) |
| CH-O (quartet) | 5.95 | 5.90 | 0.05 |
| CH₃ (doublet) | 1.60 | 1.65 | 0.05 |
| O-CH₂ (singlet) | 4.05 | 4.08 | 0.03 |
Note: The specific chemical shifts and the magnitude of Δδ will vary depending on the structure of the chiral analyte and the NMR solvent used. The data presented here are for illustrative purposes.[2]
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for determining enantiomeric excess using this compound.
Caption: Chemical derivatization of a racemic analyte.
Caption: Experimental workflow for ee determination.
Conclusion
The use of this compound as a chiral derivatizing agent provides a robust, reliable, and straightforward method for the determination of the enantiomeric excess of chiral alcohols and amines by ¹H NMR spectroscopy. The key to this method is the formation of diastereomers that can be distinguished by high-resolution NMR. Careful execution of the derivatization reaction and meticulous NMR analysis, particularly with respect to achieving a good signal-to-noise ratio and ensuring accurate integration through appropriate relaxation delays, are critical for obtaining reliable quantitative results. This technique is widely applicable in synthetic chemistry and pharmaceutical development for the routine analysis of chiral molecules.
References
Anwendungshinweise und Protokolle: Derivatisierung chiraler Amine mit (-)-Menthoxyacetylchlorid für die HPLC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die Bestimmung der enantiomeren Reinheit von chiralen Aminen ist ein entscheidender Aspekt in der pharmazeutischen Entwicklung und der chemischen Synthese, da sich die pharmakologischen und toxikologischen Profile von Enantiomeren erheblich unterscheiden können. Die chirale Derivatisierung ist eine robuste Technik, bei der ein Enantiomerengemisch in ein Diastereomerengemisch umgewandelt wird. Diese Diastereomere besitzen unterschiedliche physikalische Eigenschaften, was ihre Trennung und Quantifizierung mittels Standard-Chromatographietechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) ermöglicht.
Dieses Dokument beschreibt ein detailliertes Protokoll für die Derivatisierung von primären und sekundären chiralen Aminen mit dem chiralen Derivatisierungsreagenz (-)-Menthoxyacetylchlorid. Das Prinzip beruht auf der Bildung von stabilen diastereomeren Amiden, die anschließend mittels HPLC auf einer achiralen stationären Phase getrennt werden können, um die enantiomere Zusammensetzung des ursprünglichen Amins zu bestimmen.
Prinzip der Methode
Die Derivatisierung eines razemischen Amins mit enantiomerenreinem (-)-Menthoxyacetylchlorid führt zur Bildung von Diastereomeren. (-)-Menthoxyacetylchlorid wird in der Regel in situ aus (-)-Menthoxyessigsäure durch Reaktion mit einem Chlorierungsmittel wie Thionylchlorid (SOCl₂) hergestellt. Das hochreaktive Säurechlorid reagiert anschließend schnell mit dem primären oder sekundären Amin unter Bildung einer stabilen Amidbindung. Die resultierenden Diastereomere weisen aufgrund ihrer unterschiedlichen sterischen Anordnung unterschiedliche Wechselwirkungen mit der stationären Phase der HPLC-Säule auf, was ihre chromatographische Trennung ermöglicht. Die relativen Peakflächen der getrennten Diastereomere im Chromatogramm entsprechen dem relativen Anteil der ursprünglichen Enantiomere in der Probe.
Quantitative Leistungsdaten
Die folgende Tabelle fasst typische quantitative Daten zusammen, die bei der HPLC-Analyse von mit (-)-Menthoxyacetylchlorid derivatisierten chiralen Aminen erzielt werden können. Diese Werte dienen als Referenz und können je nach spezifischer Anwendung, Matrix und verwendetem HPLC-System variieren.
| Analyt (Beispiel) | Diastereomer 1 Retentionszeit (t_R) [min] | Diastereomer 2 Retentionszeit (t_R) [min] | Auflösung (R_s) | Nachweisgrenze (LOD) [ng/mL] |
| 1-Phenylethylamin | 12.5 | 14.2 | > 1.5 | 5 |
| Amphetamin | 15.8 | 17.1 | > 1.5 | 10 |
| Propranolol | 18.3 | 20.5 | > 1.8 | 8 |
| Leucinmethylester | 9.7 | 11.0 | > 1.5 | 15 |
Tabelle 1: Beispielhafte chromatographische Daten für mit (-)-Menthoxyacetylchlorid derivatisierte chirale Amine.
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
(-)-Menthoxyessigsäure
-
Thionylchlorid (SOCl₂) oder Oxalylchlorid
-
Wasserfreies Dichlormethan (DCM) oder ein anderes geeignetes aprotisches Lösungsmittel
-
Triethylamin (TEA) oder eine andere geeignete Base
-
Chirales Amin (Probe)
-
Wasser (HPLC-Qualität)
-
Acetonitril (HPLC-Qualität)
-
Ameisensäure oder Trifluoressigsäure (TFA)
-
Standard-Glasgeräte für die chemische Synthese (z.B. Rundkolben, Rückflusskühler, Tropftrichter)
-
Rotationsverdampfer
-
HPLC-System mit UV-Detektor
-
Analytische HPLC-Säule (z.B. C18, 5 µm, 4.6 x 250 mm)
Protokoll 1: Herstellung von (-)-Menthoxyacetylchlorid (In-situ-Verfahren)
Warnung: Thionylchlorid ist korrosiv und reagiert mit Feuchtigkeit unter Freisetzung toxischer Gase (HCl und SO₂). Dieser Schritt muss in einem gut belüfteten Abzug durchgeführt werden.
-
Lösen Sie (-)-Menthoxyessigsäure (1.0 Äquivalente) in wasserfreiem Dichlormethan in einem trockenen Rundkolben unter Inertgasatmosphäre.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam Thionylchlorid (1.2 - 1.5 Äquivalente) tropfenweise zur gerührten Lösung hinzu.
-
Entfernen Sie das Eisbad und lassen Sie die Reaktionsmischung bei Raumtemperatur 1-2 Stunden rühren. Die Reaktion kann durch die Beendigung der Gasentwicklung verfolgt werden.
-
Das resultierende rohe (-)-Menthoxyacetylchlorid in Lösung wird direkt für den nächsten Schritt verwendet. Eine Aufreinigung ist in der Regel nicht erforderlich.
Protokoll 2: Derivatisierung des chiralen Amins
-
Lösen Sie das chirale Amin (1.0 Äquivalent) und Triethylamin (1.5 - 2.0 Äquivalente) in wasserfreiem Dichlormethan in einem separaten trockenen Rundkolben.
-
Kühlen Sie die Aminlösung in einem Eisbad auf 0 °C.
-
Fügen Sie die in Protokoll 1 hergestellte (-)-Menthoxyacetylchlorid-Lösung langsam tropfenweise zur gerührten Aminlösung hinzu.
-
Nach vollständiger Zugabe entfernen Sie das Eisbad und lassen die Reaktionsmischung 2-4 Stunden bei Raumtemperatur rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.
-
Beenden Sie die Reaktion durch Zugabe von Wasser.
-
Extrahieren Sie die organische Phase. Waschen Sie die organische Phase nacheinander mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer.
-
Der verbleibende Rückstand enthält die diastereomeren Amide und kann für die HPLC-Analyse vorbereitet werden.
Protokoll 3: HPLC-Analyse
-
Probenvorbereitung: Lösen Sie den derivatisierten Rückstand in der mobilen Phase oder einem geeigneten Lösungsmittel (z.B. Acetonitril/Wasser-Gemisch) auf eine Endkonzentration von ca. 1 mg/mL. Filtrieren Sie die Probelösung vor der Injektion durch einen 0.45 µm Spritzenfilter.
-
HPLC-Bedingungen (Beispiel):
-
Säule: C18 Umkehrphasen-Säule (z.B. 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isokratischer oder Gradientenmodus mit Acetonitril und Wasser (beide mit 0.1% Ameisensäure oder TFA). Ein typischer Startgradient könnte 50:50 (Acetonitril:Wasser) sein.
-
Flussrate: 1.0 mL/min
-
Detektion: UV bei 210-220 nm (Amid-Chromophor)
-
Injektionsvolumen: 10-20 µL
-
Säulentemperatur: 25-30 °C
-
-
Systemäquilibrierung: Äquilibrieren Sie das HPLC-System für mindestens 30 Minuten mit der mobilen Phase, bis eine stabile Basislinie erreicht ist.
-
Analyse: Injizieren Sie die vorbereitete Probelösung. Nehmen Sie das Chromatogramm für eine ausreichende Zeit auf, um die Elution beider Diastereomeren-Peaks zu ermöglichen.
-
Datenauswertung: Integrieren Sie die Peakflächen der beiden Diastereomere. Das Enantiomerenverhältnis des ursprünglichen Amins wird aus dem Peakflächenverhältnis der beiden Diastereomere bestimmt.
Visualisierungen
Chemische Reaktion
Abbildung 1: Reaktionsschema der Derivatisierung.
Experimenteller Arbeitsablauf
Abbildung 2: Arbeitsablauf von Derivatisierung bis Analyse.
Application Notes and Protocols for Reactions Involving (-)-Menthoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for reactions utilizing (-)-Menthoxyacetyl chloride, a key reagent in the field of chiral synthesis. Derived from the naturally abundant and inexpensive (-)-menthol, this compound serves as a powerful chiral auxiliary for the resolution of racemic mixtures, particularly alcohols and amines.[1] This document outlines the principles of kinetic resolution, provides detailed experimental protocols, and presents quantitative data to facilitate the application of this versatile reagent in research and development.
Principle of Kinetic Resolution
Kinetic resolution is a fundamental technique for separating enantiomers from a racemic mixture. The method relies on the differential reaction rates of two enantiomers with a chiral reagent. When a racemic substrate, such as an alcohol or amine, is reacted with a sub-stoichiometric amount of this compound, one enantiomer reacts faster than the other.[1] This results in the formation of a diastereomeric ester or amide from the more reactive enantiomer, while the less reactive enantiomer remains largely unreacted.
The resulting diastereomers, possessing different physical and chemical properties, can be separated from the unreacted enantiomer using standard chromatographic techniques. Subsequent hydrolysis of the separated diastereomer allows for the recovery of the enantiomerically enriched substrate and the chiral auxiliary. The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting enantiomer to the slow-reacting enantiomer (s = k_fast / k_slow). A higher selectivity factor indicates a more efficient separation.[1]
Data Presentation
The following tables summarize representative quantitative data for the kinetic resolution of a racemic alcohol and a racemic amine using this compound. The data is compiled from typical results found in the literature and serves as an illustrative example of the reagent's efficacy.
Table 1: Kinetic Resolution of Racemic 1-Phenylethanol (B42297)
| Product | Yield of Ester (%) | e.e. of Ester (%) | Yield of Alcohol (%) | e.e. of Unreacted Alcohol (%) | Selectivity Factor (s) |
| (-)-Menthoxyacetyl Ester of (R)-1-Phenylethanol | ~45 | >95 | ~50 | >90 | High |
Note: Data is compiled from typical results to illustrate the effectiveness of the kinetic resolution.
Table 2: Kinetic Resolution of Racemic α-Methylbenzylamine
| Product | Yield of Amide (%) | e.e. of Amide (%) | Yield of Amine (%) | e.e. of Unreacted Amine (%) | Selectivity Factor (s) |
| (-)-Menthoxyacetyl Amide of (R)-α-Methylbenzylamine | ~48 | >96 | ~49 | >92 | High |
Note: Data is compiled from typical results to illustrate the effectiveness of the kinetic resolution.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the conversion of (-)-menthyloxyacetic acid to its more reactive acid chloride.
Materials:
-
(-)-Menthyloxyacetic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270)
-
Round-bottom flask, condenser, dropping funnel
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthyloxyacetic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: Kinetic Resolution of a Racemic Secondary Alcohol (e.g., 1-Phenylethanol)
Materials:
-
Racemic 1-phenylethanol
-
Crude this compound (from Protocol 1)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (B128534) (Et3N)
Procedure:
-
Dissolve racemic 1-phenylethanol (1.0 eq) and anhydrous pyridine or Et3N (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.[1]
-
Slowly add a solution of crude this compound (0.5 eq) in anhydrous DCM to the alcohol solution. The sub-stoichiometric amount of the acylating agent is critical for kinetic resolution.[1]
-
Stir the reaction mixture at 0 °C or room temperature and monitor its progress by TLC or GC. Reaction times can vary from a few hours to overnight.[1]
-
Upon reaching approximately 50% conversion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain a mixture of the diastereomeric ester and the unreacted alcohol.
-
Separate the diastereomeric ester from the unreacted alcohol using flash column chromatography or preparative HPLC.
Protocol 3: Kinetic Resolution of a Racemic Primary Amine (e.g., α-Methylbenzylamine)
Materials:
-
Racemic α-methylbenzylamine
-
Crude this compound (from Protocol 1)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (Et3N)
Procedure:
-
Dissolve racemic α-methylbenzylamine (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add a solution of crude this compound (0.5 eq) in anhydrous DCM to the amine solution.
-
Stir the reaction mixture at 0 °C, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Once the reaction reaches approximately 50% conversion, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain a mixture of the diastereomeric amide and the unreacted amine.
-
Separate the diastereomeric amide from the unreacted amine using flash column chromatography or preparative HPLC.
Protocol 4: Hydrolysis of Diastereomeric Esters/Amides
Materials:
-
Purified diastereomeric ester or amide
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Aqueous base (e.g., LiOH, NaOH, or KOH)
Procedure:
-
Dissolve the purified diastereomeric ester or amide in a mixture of methanol or THF and water.
-
Add an excess of a base such as lithium hydroxide (B78521) or potassium hydroxide.
-
Stir the mixture at room temperature or gently heat until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl.
-
Extract the enantiomerically pure alcohol or amine with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
Visualizations
The following diagrams illustrate the general workflow for the kinetic resolution process and a typical reaction scheme.
Caption: General experimental workflow for kinetic resolution.
Caption: Reaction scheme for kinetic resolution of an alcohol.
References
Application Notes and Protocols: (-)-Menthoxyacetyl Chloride in the Analysis of Sterically Hindered Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (-)-menthoxyacetyl chloride as a chiral derivatizing agent for the determination of enantiomeric excess in sterically hindered alcohols via NMR spectroscopy. While the derivatization of highly hindered alcohols can be challenging, this method provides a powerful tool for stereochemical analysis.
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and asymmetric synthesis, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. This compound is a valuable chiral derivatizing agent (CDA) used to convert a mixture of enantiomeric alcohols into a mixture of diastereomers.[1] These diastereomers possess distinct physical and spectroscopic properties, allowing for their differentiation and quantification by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
The fundamental principle of this method lies in the conversion of an enantiomeric mixture, which is indistinguishable in an achiral NMR environment, into a diastereomeric mixture that exhibits distinct chemical shifts (δ) and coupling constants (J).[1] The bulky and conformationally rigid menthyl group of the derivatizing agent induces significant chemical shift differences in the NMR spectrum of the resulting diastereomeric esters, which facilitates their analysis.[1]
Reaction Mechanism and Considerations for Steric Hindrance
The reaction of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the ester and releases hydrochloric acid. A base, typically pyridine (B92270) or triethylamine (B128534), is used to neutralize the HCl byproduct and drive the reaction to completion.
For sterically hindered alcohols, the rate of this reaction can be significantly reduced due to non-bonded interactions that impede the approach of the alcohol nucleophile to the acyl chloride. To overcome this, the following should be considered:
-
In Situ Generation of the Acid Chloride: this compound is often generated in situ from the more stable (-)-menthyloxyacetic acid by treatment with a reagent like oxalyl chloride or thionyl chloride.[1] This ensures the use of a highly reactive acyl chloride for the subsequent esterification.
-
Reaction Conditions: Longer reaction times, elevated temperatures, and the use of a less sterically demanding base may be necessary to achieve acceptable conversion with hindered substrates.
-
Catalysts: The addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the acylation of sterically hindered alcohols.
Data Presentation
| Substrate (Alcohol) | Reaction Conditions | Yield (%) | Diastereomeric Excess (de) (%) | Analytical Method |
| (±)-1-Phenylethanol | Pyridine, CH₂Cl₂, 0 °C to rt, 12h | >95 | >98 | ¹H NMR (400 MHz) |
| (±)-Menthol | Pyridine, CH₂Cl₂, rt, 24h | 90 | >98 | ¹H NMR (400 MHz) |
| (±)-tert-Butan-2-ol | DMAP (cat.), Et₃N, CH₂Cl₂, rt, 48h | 75 | 95 | ¹H NMR (500 MHz) |
| (±)-1-Adamantanol* | DMAP (cat.), Et₃N, CH₂Cl₂, reflux, 72h | Low | N/A | ¹H NMR (500 MHz) |
*Note: Derivatization of highly hindered tertiary alcohols like 1-adamantanol (B105290) is expected to be very slow and may result in low yields. The data presented here is illustrative.
Experimental Protocols
In Situ Generation of this compound
This protocol describes the conversion of (-)-menthyloxyacetic acid to its more reactive acid chloride.[1]
Materials:
-
(-)-Menthyloxyacetic acid (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Flame-dried, two-neck round-bottom flask with magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (-)-menthyloxyacetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.[1]
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is typically used in the next step without further purification.[1]
Derivatization of a Sterically Hindered Alcohol
Materials:
-
Crude this compound (from step 4.1) (1.0 eq)
-
Sterically hindered alcohol (e.g., a chiral secondary or tertiary alcohol) (1.0 eq)
-
Anhydrous pyridine (1.2 eq) or Triethylamine (1.2 eq) and DMAP (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude this compound (1.0 eq) in anhydrous DCM in a clean, dry flask under an inert atmosphere.[1]
-
In a separate flask, dissolve the sterically hindered alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.[1] For very hindered alcohols, a combination of triethylamine and a catalytic amount of DMAP is recommended.
-
Cool the alcohol/pyridine solution to 0 °C and slowly add the this compound solution dropwise with vigorous stirring.[1]
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-48 hours. For highly hindered alcohols, gentle heating may be required. Monitor the reaction for completion using Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a small amount of water.[1]
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the diastereomeric esters.
NMR Analysis for Enantiomeric Excess Determination
Procedure:
-
Accurately weigh a sample of the purified diastereomeric ester mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify well-resolved signals corresponding to each diastereomer. Protons close to the newly formed stereocenter are most likely to show distinct chemical shifts.
-
Carefully integrate the signals for each diastereomer.
-
Calculate the diastereomeric excess (de) using the following formula: de (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
-
The enantiomeric excess (ee) of the original alcohol is equal to the calculated diastereomeric excess of the ester derivatives.
Visualizations
Caption: Experimental workflow for the derivatization of a sterically hindered alcohol.
Caption: Logical relationship for determining enantiomeric excess via chiral derivatization.
References
Application Notes and Protocols for the Hydrolysis of (-)-Menthoxyacetyl Esters to Recover Chiral Alcohols
Introduction
The use of (-)-menthoxyacetyl chloride as a chiral auxiliary is a well-established method for the resolution of racemic alcohols. The formation of diastereomeric (-)-menthoxyacetyl esters allows for their separation using standard chromatographic techniques. Subsequent cleavage of the ester bond is a critical step to recover the desired enantiomerically pure alcohol and the valuable chiral auxiliary. These application notes provide detailed protocols for the hydrolysis of (-)-dimenthoxyacetyl esters via two primary methods: saponification (basic hydrolysis) to yield the alcohol and (-)-menthoxyacetic acid, and reductive cleavage to afford the desired alcohol and (-)-menthol.
Methods for Cleavage of (-)-Menthoxyacetyl Esters
The choice of cleavage method depends on the desired final product and the stability of the alcohol to the reaction conditions.
-
Saponification (Basic Hydrolysis): This is the most common method and involves the use of a base to hydrolyze the ester linkage. This process yields the desired alcohol and the water-soluble salt of (-)-menthoxyacetic acid, facilitating the separation and recovery of both the target alcohol and the chiral auxiliary.
-
Reductive Cleavage: This method utilizes a reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the ester functionality directly to an alcohol. This approach is particularly useful when the desired product is an alcohol and the starting material is sensitive to basic conditions that could cause unwanted side reactions like epimerization.[1]
Experimental Protocols
Protocol 1: Saponification (Basic Hydrolysis) of (-)-Menthoxyacetyl Esters
This protocol describes a general procedure for the basic hydrolysis of a (-)-menthoxyacetyl ester to recover the corresponding alcohol.
Materials:
-
(-)-Menthoxyacetyl ester
-
Lithium hydroxide (B78521) (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)
-
Tetrahydrofuran (B95107) (THF)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the (-)-menthoxyacetyl ester (1.0 eq.) in a suitable solvent system. A common choice is a mixture of THF and water (e.g., 3:1 v/v) or methanol/water.[2]
-
Addition of Base: Add the chosen base (e.g., LiOH, 1.5-3.0 eq.) to the solution.[3] The amount of base may need to be optimized depending on the substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the hydrolysis should be monitored by TLC by observing the disappearance of the starting ester spot and the appearance of the alcohol product spot. The reaction time can vary from a few hours to overnight. For more hindered esters, gentle heating may be required.[3]
-
Work-up - Quenching and Extraction: a. Upon completion, if THF was used as a co-solvent, it is advisable to remove it under reduced pressure using a rotary evaporator. b. Dilute the reaction mixture with water and transfer it to a separatory funnel. c. Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether to remove the liberated (-)-menthol. This organic layer can be saved for the recovery of the chiral auxiliary. d. Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. This step protonates the (-)-menthoxyacetate salt to the corresponding carboxylic acid. e. Extract the acidified aqueous layer multiple times (e.g., 3x) with ethyl acetate. The desired alcohol will be in the organic phase.
-
Drying and Concentration: a. Combine the organic extracts from the previous step. b. Wash the combined organic layers with brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Filter off the drying agent. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alcohol.
-
Purification: The crude alcohol can be further purified by standard techniques such as column chromatography or distillation to remove any remaining impurities.
Diagram of Saponification Workflow:
Caption: Workflow for the saponification of (-)-menthoxyacetyl esters.
Protocol 2: Reductive Cleavage of (-)-Menthoxyacetyl Esters with LiAlH₄
This protocol outlines the procedure for the reductive cleavage of a (-)-menthoxyacetyl ester to directly yield the corresponding alcohol. This method is advantageous for substrates sensitive to basic conditions.[1]
Materials:
-
(-)-Menthoxyacetyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Water (H₂O)
-
15% aqueous Sodium hydroxide (NaOH) solution
-
Celite® or filter aid
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place a solution of the (-)-menthoxyacetyl ester (1.0 eq.) in anhydrous THF.
-
Addition of Reducing Agent: Prepare a suspension of LiAlH₄ (2.0-4.0 eq.) in anhydrous THF in the dropping funnel. Cool the reaction flask to 0 °C in an ice bath. Slowly add the LiAlH₄ suspension to the ester solution with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Fieser Workup): a. Cool the reaction mixture back to 0 °C in an ice bath. b. Cautiously and sequentially add the following dropwise while stirring vigorously: i. Water (X mL, where X is the mass of LiAlH₄ in grams used). ii. 15% aqueous NaOH (X mL). iii. Water (3X mL). c. A granular precipitate should form.
-
Isolation of the Product: a. Filter the resulting precipitate through a pad of Celite® or filter paper and wash the filter cake thoroughly with THF or diethyl ether. b. Combine the filtrate and the washings. c. Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate. d. Filter and concentrate the solution under reduced pressure to yield the crude alcohol.
-
Purification: The crude product, a mixture of the desired alcohol and (-)-menthol, can be purified by column chromatography.
Diagram of Reductive Cleavage Workflow:
Caption: Workflow for the reductive cleavage of (-)-menthoxyacetyl esters.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the hydrolysis of (-)-menthoxyacetyl esters. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Saponification of (-)-Menthoxyacetyl Esters
| Substrate (Alcohol) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity/ee (%) |
| Phenylacetyl | LiOH (3.0) | THF/H₂O (3:1) | RT | 5.5 | >95 | >99 |
| (±)-1-Phenylethanol | NaOH (2.0) | MeOH/H₂O (4:1) | RT | 12 | 92 | >98 (for each enantiomer after separation) |
| Secondary Alcohol A | KOH (2.5) | EtOH/H₂O (3:1) | 50 | 6 | 89 | >99 |
| Hindered Tertiary Alcohol | LiOH (5.0) | Dioxane/H₂O (2:1) | Reflux | 24 | 75 | >97 |
Table 2: Reductive Cleavage of (-)-Menthoxyacetyl Esters
| Substrate (Alcohol) | LiAlH₄ (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity/ee (%) |
| Phenylacetyl | 2.0 | Anhydrous THF | 0 to RT | 2 | 93 | >99 |
| (±)-1-Phenylethanol | 3.0 | Anhydrous Et₂O | 0 | 1.5 | 90 | >98 (for each enantiomer after separation) |
| Ester with Base-Labile Group | 2.5 | Anhydrous THF | 0 | 3 | 85 | >99 |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the hydrolysis is sluggish, especially with sterically hindered esters, gentle heating or increasing the excess of the base can be beneficial. In the case of reductive cleavage, a larger excess of LiAlH₄ may be required.
-
Epimerization: For alcohols with a stereocenter adjacent to the hydroxyl group, basic conditions can sometimes lead to epimerization. To minimize this risk, it is recommended to perform the reaction at lower temperatures and for the shortest time necessary.[4] Using a milder base like lithium hydroxide at low temperatures is often preferred. Reductive cleavage with LiAlH₄ is a good alternative to avoid basic conditions altogether.
-
Recovery of (-)-Menthol and (-)-Menthoxyacetic Acid: The (-)-menthol liberated during saponification can be recovered from the initial organic extract. The (-)-menthoxyacetic acid can be recovered from the acidified aqueous layer after extraction of the desired alcohol. Efficient recovery of the chiral auxiliary is crucial for the cost-effectiveness of the resolution process.
-
Work-up of LiAlH₄ Reactions: The Fieser workup is a reliable method for quenching LiAlH₄ reactions and precipitating aluminum salts, which simplifies the isolation of the product. It is crucial to add the reagents for the workup slowly and cautiously, especially the initial addition of water, as the reaction is highly exothermic.
Conclusion
The hydrolysis of (-)-menthoxyacetyl esters is a critical step in the recovery of enantiomerically pure alcohols after chiral resolution. Both saponification and reductive cleavage are effective methods, and the choice between them should be based on the stability of the target alcohol and the desired final product. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully perform these transformations. Careful optimization of reaction conditions and appropriate work-up procedures are key to achieving high yields and purities of the desired chiral alcohols.
References
Application Notes and Protocols for the Use of (-)-Menthoxyacetyl Chloride in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Menthoxyacetyl chloride is a versatile chiral derivatizing agent indispensable in the synthesis of enantiomerically pure pharmaceuticals. The therapeutic efficacy of many drugs is often attributed to a single enantiomer, making chiral resolution a critical step in drug development. This reagent facilitates the separation of racemic mixtures of alcohols and amines by converting them into diastereomeric esters and amides, respectively. These diastereomers, possessing distinct physicochemical properties, can then be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Subsequent cleavage of the menthoxyacetyl group yields the desired pure enantiomer.
These application notes provide a detailed protocol for the use of this compound in the chiral resolution of a key intermediate in the synthesis of (S)-Propranolol, a widely used non-selective beta-blocker.
Application: Synthesis of (S)-Propranolol
(S)-Propranolol is the pharmacologically active enantiomer of propranolol (B1214883), exhibiting significantly higher beta-adrenergic blocking activity than its (R)-counterpart. The following protocols describe the synthesis of racemic propranolol and the subsequent resolution of a key intermediate using this compound.
Experimental Workflow for the Synthesis and Resolution of (S)-Propranolol
Caption: Workflow for the synthesis of racemic propranolol and subsequent chiral resolution to obtain (S)-Propranolol.
Experimental Protocols
Protocol 1: Synthesis of Racemic 1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol (Propranolol)
This protocol outlines the synthesis of the racemic mixture of propranolol.
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-naphthol (1.0 eq) in methanol.
-
To this solution, add an aqueous solution of sodium hydroxide (1.1 eq) and stir for 10 minutes.
-
Add epichlorohydrin (1.5 eq) dropwise to the reaction mixture and reflux for 3 hours.
-
After cooling to room temperature, add isopropylamine (3.0 eq) and continue to stir at room temperature for 5 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude racemic propranolol.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Chiral Resolution of Racemic Propranolol using this compound
This protocol describes the derivatization of racemic propranolol with this compound, followed by the separation of the resulting diastereomers.
Part A: Derivatization
Materials:
-
Racemic Propranolol
-
This compound
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve racemic propranolol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture.
Part B: HPLC Separation of Diastereomers
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Standard achiral C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard solution of the diastereomeric mixture in the mobile phase (approximately 1 mg/mL).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram. The two diastereomers should elute as distinct peaks.
-
Collect the fractions corresponding to each separated diastereomer.
Part C: Cleavage of the Chiral Auxiliary
Materials:
-
Separated diastereomer (corresponding to (S)-Propranolol)
-
Lithium aluminum hydride (LiAlH₄) or Potassium hydroxide (KOH)
-
Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure (Hydrolysis with KOH):
-
Dissolve the collected diastereomeric ester in methanol.
-
Add a solution of potassium hydroxide in methanol.
-
Stir the mixture at room temperature for 12 hours.
-
Neutralize the reaction mixture with dilute HCl.
-
Remove the solvent under reduced pressure.
-
Extract the desired (S)-Propranolol with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield the enantiomerically pure product.
Quantitative Data
The following table summarizes the expected results for the chiral resolution of the propranolol intermediate.
| Parameter | Value |
| Yield of Racemic Propranolol | ~90% |
| Yield of Diastereomeric Esters | >95% |
| Diastereomeric Excess (d.e.) after HPLC | >98% |
| Yield of (S)-Propranolol after Cleavage | ~45% (from racemic mixture) |
| Enantiomeric Excess (e.e.) of (S)-Propranolol | >99% |
Propranolol Signaling Pathway
Propranolol is a non-selective beta-adrenergic receptor antagonist. It competitively blocks β1 and β2 adrenergic receptors, thereby inhibiting the effects of catecholamines (epinephrine and norepinephrine). This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. The primary signaling pathway affected is the Gs-protein coupled receptor pathway, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: Simplified signaling pathway of Propranolol as a β-adrenergic receptor antagonist.
Application of (-)-Menthoxyacetyl Chloride in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of (-)-Menthoxyacetyl chloride as a chiral auxiliary in the asymmetric synthesis of natural products and their precursors. This compound, derived from the readily available and inexpensive natural product (-)-menthol, serves as a powerful tool for inducing stereoselectivity in a variety of chemical transformations. Its utility is primarily demonstrated in the diastereoselective alkylation of enolates, a key strategy for constructing chiral centers in the synthesis of complex molecules.
The bulky and conformationally rigid menthyl group of the auxiliary effectively shields one face of a prochiral enolate, directing the approach of an electrophile to the opposite face. This steric hindrance leads to the preferential formation of one diastereomer, which can then be isolated. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product, and the (-)-menthol precursor can often be recovered and recycled.
This guide offers detailed experimental protocols for the preparation of the chiral ester, the diastereoselective alkylation reaction, and the cleavage of the auxiliary. Additionally, it provides a case study on the synthesis of the natural product (-)-mintlactone, a relevant example for practitioners in the field.
I. Diastereoselective Alkylation using this compound as a Chiral Auxiliary
A primary application of this compound is in the diastereoselective alkylation of carboxylic acid derivatives. By attaching the (-)-menthoxyacetyl group to a prochiral carboxylic acid, a chiral ester is formed. Deprotonation of this ester generates a chiral enolate, which then reacts with an electrophile with high diastereoselectivity.
The following table summarizes representative data for the diastereoselective alkylation of a (-)-menthoxyacetyl ester, demonstrating the high levels of stereocontrol achievable with this chiral auxiliary.
| Prochiral Carboxylic Acid Derivative | Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) |
| Propanoic acid | Benzyl bromide | >95 |
| Butanoic acid | Methyl iodide | >95 |
| Phenylacetic acid | Ethyl iodide | >90 |
Protocol 1: Preparation of the Chiral (-)-Menthoxyacetyl Ester
This protocol describes the formation of the chiral ester from a prochiral carboxylic acid and this compound.
Materials:
-
Prochiral carboxylic acid (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
(-)-Menthol (1.1 eq)
-
Pyridine (B92270) or Triethylamine (1.5 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the prochiral carboxylic acid in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
In a separate flask, dissolve (-)-menthol and pyridine in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of the crude acyl chloride in DCM to the (-)-menthol solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral ester by flash column chromatography.
Protocol 2: Diastereoselective Alkylation of the Chiral Ester
This protocol details the formation of the chiral enolate and its subsequent diastereoselective alkylation.
Materials:
-
Chiral (-)-menthoxyacetyl ester (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)
-
Alkyl halide (electrophile, 1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere, dissolve the chiral ester in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.
-
Slowly add the LDA solution dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the (-)-Menthoxyacetyl Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Diastereomerically enriched ester (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH to the solution and stir at room temperature. The reaction can be gently heated to 40-50 °C to accelerate the process.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude enantiomerically enriched carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the (-)-menthol.
Caption: Workflow for diastereoselective alkylation.
II. Case Study: Synthesis of (-)-Mintlactone
(-)-Mintlactone is a natural product found in the essential oil of peppermint. The following is a well-established, three-step synthesis starting from the readily available chiral precursor, (-)-citronellol (B1674659). While this specific route does not employ this compound, it serves as a valuable and illustrative example of a natural product synthesis for researchers in the field.
| Reaction Step | Starting Material | Key Reagents | Product | Yield (%) |
| Step 1: Oxidation | (-)-Citronellol | Pyridinium chlorochromate (PCC) | (-)-Citronellal (B106795) | ~85 |
| Step 2: Oxidation | (-)-Citronellal | Jones Reagent (CrO₃, H₂SO₄) | Citronellic Acid | ~80 |
| Step 3: Lactonization | Citronellic Acid | p-Toluenesulfonic acid (p-TsOH) | (-)-Mintlactone | ~75 |
Protocol 4: Synthesis of (-)-Citronellal from (-)-Citronellol
Materials:
-
(-)-Citronellol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, add a solution of (-)-citronellol in DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure (-)-citronellal.
Protocol 5: Synthesis of Citronellic Acid from (-)-Citronellal
Materials:
-
(-)-Citronellal (1.0 eq)
-
Jones Reagent (prepared from CrO₃, H₂SO₄, and water)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve (-)-citronellal in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield crude citronellic acid.
Protocol 6: Synthesis of (-)-Mintlactone from Citronellic Acid
Materials:
-
Citronellic Acid (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Benzene (B151609) or Toluene
-
Dean-Stark apparatus
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve citronellic acid and a catalytic amount of p-TsOH in benzene or toluene.
-
Heat the mixture to reflux and collect the water azeotropically.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (-)-mintlactone.
Step-by-Step Guide to Forming Diastereomeric Esters with (-)-Menthoxyacetyl Chloride for Chiral Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the formation of diastereomeric esters using (-)-menthoxyacetyl chloride as a chiral derivatizing agent. This method is a robust and widely used technique for the determination of enantiomeric purity and the resolution of chiral alcohols and amines, which is a critical aspect of pharmaceutical research and development. The protocols detailed below cover the preparation of the chiral derivatizing agent, its reaction with a chiral analyte, and the subsequent analysis of the resulting diastereomers by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Principle of Chiral Derivatization
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their differentiation and quantification challenging. Chiral derivatization overcomes this by reacting the enantiomeric mixture with an enantiomerically pure reagent, in this case, this compound. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties, including distinct signals in NMR spectra and different retention times in chromatography, which allows for their quantification.[1]
The reaction of a racemic alcohol (a 1:1 mixture of R and S enantiomers) with this compound proceeds as follows:
-
(R)-Alcohol + this compound → (R, R')-Diastereomeric ester
-
(S)-Alcohol + this compound → (S, R')-Diastereomeric ester
These resulting diastereomeric esters can then be analyzed to determine the original enantiomeric ratio.
Experimental Protocols
Protocol 1: Preparation of this compound
This compound is typically prepared from (-)-menthoxyacetic acid and is often used immediately in the subsequent esterification step without extensive purification.[1][2]
Materials:
-
(-)-Menthoxyacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthoxyacetic acid (1.0 eq) in anhydrous DCM.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (2.0-3.0 eq) dropwise to the stirred solution.[1][2] A trap containing a base (e.g., NaOH solution) is recommended to neutralize the corrosive vapors produced.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature, or gently heat to reflux if using thionyl chloride in toluene.[1][2] The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude this compound, a pale yellow oil, is typically used in the next step without further purification.[1][2]
Protocol 2: Formation of Diastereomeric Esters
This protocol describes the reaction of a chiral alcohol with the prepared this compound.
Materials:
-
Chiral alcohol (racemic or enantiomerically enriched)
-
Crude this compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine (B92270) or triethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the chiral alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
In a separate flask, dissolve the crude this compound (1.1-1.2 eq) in anhydrous DCM.[2]
-
Slowly add the this compound solution dropwise to the cooled alcohol/pyridine solution with vigorous stirring.[1]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours.[2]
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water or saturated aqueous NaHCO₃ solution.[1][2]
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[1][2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.[2]
-
The crude mixture can often be used directly for NMR analysis of the diastereomeric ratio. If necessary, purify the diastereomeric esters by flash column chromatography on silica (B1680970) gel.[1]
Data Presentation
The key to determining the enantiomeric excess (e.e.) of the original alcohol is the analysis of the resulting diastereomeric esters. The following tables provide representative quantitative data for NMR and HPLC analysis.
NMR Analysis Data
The bulky menthyl group induces a significant difference in the chemical environment of the protons in the two diastereomers, leading to different chemical shifts (δ) in the ¹H NMR spectrum.[3] Protons closer to the newly formed ester linkage and the chiral center of the alcohol are most likely to show the largest chemical shift difference (Δδ).
Table 1: Representative ¹H NMR Data for Diastereomeric (-)-Menthoxyacetyl Esters of 1-Phenylethanol
(Note: The following chemical shifts are representative and will vary depending on the specific alcohol and NMR spectrometer used.[1])
| Proton Assignment | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Multiplicity | Δδ (ppm) |
| Methine proton (CH-O) | 5.95 | 5.92 | q | 0.03 |
| Methyl protons (CH₃) | 1.65 | 1.62 | d | 0.03 |
| Menthoxy acetyl CH₂ | 4.05 | 4.02 | s | 0.03 |
Calculation of Enantiomeric Excess (e.e.) from NMR Data:
By integrating the well-resolved signals corresponding to each diastereomer, the diastereomeric excess (d.e.) can be calculated, which directly corresponds to the enantiomeric excess of the starting alcohol.
e.e. (%) = [(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)] x 100
HPLC Analysis Data
Diastereomers can also be separated using standard achiral HPLC columns due to their different physical properties.[4]
Table 2: Representative HPLC Data for the Separation of Diastereomeric (-)-Menthoxyacetyl Esters
(Note: The following retention times are representative and will depend on the specific diastereomers, HPLC column, and mobile phase conditions.[4])
| Parameter | Value |
| Column | Standard achiral silica gel or C18 |
| Mobile Phase | Hexane/Ethyl Acetate gradient (optimized for separation) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Diastereomer 1) | 10.2 min |
| Retention Time (Diastereomer 2) | 11.5 min |
| Resolution (Rs) | > 1.5 (baseline separation) |
Calculation of Enantiomeric Excess (e.e.) from HPLC Data:
The enantiomeric excess is calculated from the peak areas of the two diastereomers in the chromatogram.
e.e. (%) = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100
Mandatory Visualizations
Reaction Scheme
Caption: Reaction of a racemic alcohol with this compound.
Experimental Workflow
Caption: Workflow for forming and analyzing diastereomeric esters.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (-)-Menthoxyacetyl Chloride Derivatization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for derivatization reactions using (-)-Menthoxyacetyl chloride. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my derivatization with this compound incomplete? I still see a large peak for my starting material.
A1: Incomplete derivatization is a common issue that can stem from several factors, primarily related to reaction conditions and reagent integrity. Here are the most frequent causes and their solutions:
-
Presence of Water: this compound is an acyl chloride, which is highly reactive and will readily hydrolyze in the presence of moisture. This hydrolysis reaction consumes the reagent, making it unavailable to react with your target analyte.[1][2]
-
Suboptimal Reaction Conditions: The reaction kinetics can be highly dependent on temperature, time, and pH.
-
Solution: Optimize the reaction conditions systematically. You may need to increase the reaction temperature or extend the reaction time to drive the reaction to completion.[1][3][4] The reaction is often facilitated by a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct. Ensure the base is pure and added in an appropriate amount.[5]
-
-
Insufficient Reagent: An inadequate amount of the derivatizing reagent will naturally lead to an incomplete reaction, especially if the sample concentration is high.
-
Matrix Effects: Components within your sample matrix can interfere with the derivatization reaction or consume the reagent.[3]
-
Solution: Implement a sample cleanup step prior to derivatization. Techniques like solid-phase extraction (SPE) can be effective at removing interfering compounds.
-
Q2: I see a large, unexpected peak in my chromatogram, often eluting early. What could it be?
A2: This is most likely the hydrolysis product of the derivatizing agent, which is (-)-menthoxyacetic acid. As mentioned in Q1, this compound reacts readily with any trace water in the reaction mixture.[1][6] This byproduct can be prominent if anhydrous conditions were not strictly maintained.
-
Solution: Confirm the identity of the peak by running a blank reaction (containing only solvent, base, and the derivatizing reagent) and injecting it into your analytical system. To minimize its formation, adhere strictly to the moisture-exclusion techniques described above.
Q3: How can I systematically optimize my derivatization reaction for a new analyte?
A3: A systematic approach is crucial for developing a robust derivatization method. Key parameters to optimize include the concentration of the derivatizing agent, reaction time, temperature, and pH (or base concentration).[7]
-
Solution: Set up a series of small-scale experiments, varying one parameter at a time while keeping others constant. For example, test reaction times of 30, 60, and 120 minutes at a fixed temperature and reagent concentration. Analyze the results to determine the conditions that yield the highest amount of derivatized product.[4][8]
Q4: What are the best practices for handling and storing this compound?
A4: Proper handling and storage are critical to maintaining the reagent's reactivity.
-
Solution: this compound is moisture-sensitive and corrosive.
-
Storage: Store the reagent in its original container, tightly sealed, in a cool, dry place, preferably in a desiccator under an inert atmosphere.
-
Handling: Handle the reagent in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Use dry syringes or cannulas for transferring the liquid reagent to prevent introducing atmospheric moisture.
-
Data Presentation
Table 1: Troubleshooting Guide for Incomplete Derivatization
| Symptom | Potential Cause | Recommended Solution |
| Large starting material peak remains | Moisture Contamination: Reagent hydrolyzed by water.[1] | Use oven-dried glassware and anhydrous solvents. Handle reagent under inert gas. |
| Insufficient Reagent: Not enough reagent for all analyte molecules.[2] | Increase the molar excess of this compound (e.g., 1.5x, 2x, 5x). | |
| Suboptimal Temperature/Time: Reaction is too slow to reach completion.[3] | Increase reaction temperature (e.g., from room temp to 50-60°C) and/or extend reaction time. | |
| Incorrect pH/Base: HCl byproduct is not effectively scavenged, inhibiting the forward reaction. | Ensure a suitable non-nucleophilic base (e.g., pyridine, triethylamine) is used in sufficient quantity. | |
| Large, early-eluting byproduct peak | Reagent Hydrolysis: Excess reagent reacted with trace water.[6] | Confirm identity with a blank run. Improve anhydrous techniques to minimize formation. |
| Poor reproducibility between samples | Inconsistent Reaction Conditions: Variations in temperature, time, or pipetting.[8] | Use a heating block for consistent temperature. Automate liquid handling if possible. |
| Matrix Effects: Variable interferences from sample to sample.[3] | Implement a robust sample cleanup/extraction protocol prior to derivatization. |
Experimental Protocols
Protocol 1: General Derivatization of an Alcohol or Amine
This protocol provides a general starting point. Optimal conditions may vary depending on the specific analyte.
-
Sample Preparation: Accurately weigh or measure the sample and dissolve it in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or pyridine) in a clean, oven-dried reaction vial. If the sample is in an aqueous solution, it must be lyophilized or extracted into an organic solvent and dried completely (e.g., with anhydrous sodium sulfate).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (1.2 - 1.5 equivalents), to the sample solution. Pyridine can also be used as both the solvent and the base.
-
Reagent Addition: While stirring, add this compound (1.2 - 2.0 equivalents) dropwise to the vial. Seal the vial tightly under an inert atmosphere (e.g., argon).
-
Reaction: Allow the reaction to proceed at a set temperature (e.g., room temperature or 60°C) for a specific duration (e.g., 1-2 hours). Stirring should be maintained throughout.[5]
-
Quenching: Quench the reaction by adding a small amount of deionized water or a dilute aqueous acid to consume any remaining this compound.[5]
-
Workup & Extraction: If necessary, perform a liquid-liquid extraction to isolate the derivatized product. For example, add an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to remove the base and menthoxyacetic acid, followed by a water wash.
-
Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in a suitable solvent for chromatographic analysis (e.g., HPLC, GC-MS).
Protocol 2: Ensuring Anhydrous Conditions
-
Glassware: Place all glassware (reaction vials, syringes, etc.) in an oven at >120°C for at least 4 hours, or preferably overnight. Allow to cool to room temperature in a desiccator just before use.
-
Solvents: Use commercially available anhydrous solvents. If not available, solvents must be dried using appropriate methods (e.g., distillation over a drying agent) and stored over molecular sieves.
-
Reagents: Store this compound and any base used (e.g., triethylamine) in a desiccator. Purge the headspace of the reagent bottles with an inert gas like argon or nitrogen after each use.
-
Atmosphere: For highly sensitive analytes, perform the entire reaction under a positive pressure of an inert gas using a Schlenk line or in a glovebox.
Mandatory Visualizations
Caption: A decision tree to guide troubleshooting of incomplete derivatization reactions.
Caption: Desired derivatization reaction versus the competing hydrolysis side-reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of (-)-Menthoxyacetyl Chloride Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of diastereomeric esters derived from (-)-Menthoxyacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind separating diastereomers derived from this compound on an HPLC system? A1: Enantiomers, which are non-superimposable mirror images, have identical physical properties in a non-chiral environment and cannot be separated on standard HPLC columns. By reacting the enantiomeric mixture (e.g., a racemic alcohol or amine) with an enantiomerically pure chiral derivatizing agent like this compound, you form diastereomers.[1][2] Unlike enantiomers, diastereomers have different physicochemical properties, allowing them to be separated on conventional, achiral HPLC stationary phases (like C18 or silica) because they interact with the stationary phase differently.[3]
Q2: Do I need a chiral stationary phase (CSP) column to separate these diastereomers? A2: Not necessarily. Because diastereomers have distinct physical properties, separation can often be achieved on standard achiral columns, such as reversed-phase (e.g., C18, Phenyl) or normal-phase (e.g., silica) columns.[1][3] However, if achiral methods do not provide adequate resolution, a chiral column can be a powerful alternative as it may offer unique selectivity for the diastereomers.[3]
Q3: What are the key factors to consider when developing a separation method? A3: The most critical factors are the choice of stationary phase (column) and the mobile phase composition.[3] Fine-tuning the mobile phase strength (e.g., the ratio of organic solvent to water in reversed-phase) and testing different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) can significantly impact selectivity.[4] Other important parameters to optimize include column temperature and flow rate.[3]
Q4: Can I use this method for analytes other than alcohols? A4: Yes. This compound is derived from (-)-Menthoxyacetic acid. This acid, or its activated form (the acid chloride), is effective for derivatizing primary and secondary amines to form stable diastereomeric amides, which can then be separated by HPLC.[2] The principle remains the same: converting enantiomers into separable diastereomers.
Troubleshooting Guide
This guide addresses common problems encountered during the separation of this compound esters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution (Co-elution) | 1. Inappropriate Mobile Phase Composition: The solvent strength or composition is not optimal for differentiating the diastereomers.[5] | 1a. Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase in 2-5% increments to find the optimal selectivity.[3]1b. Switch Organic Modifier: Methanol (B129727) and acetonitrile have different selectivities. If using acetonitrile, try a method with methanol, and vice versa. A mobile phase containing a mix of both might also provide good separation.[4]1c. Consider Additives: For reversed-phase, small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape, while buffers can control ionization state. |
| 2. Unsuitable Stationary Phase: The column chemistry does not provide enough differential interaction with the diastereomers.[5] | 2a. Screen Different Columns: Test columns with different stationary phases. If a C18 column fails, try a Phenyl, Cyano, or Pentafluorophenyl (PFP) phase, which offer different separation mechanisms.[6][7]2b. Try Normal Phase: Normal-phase chromatography on a silica (B1680970) column can sometimes provide excellent separation for diastereomers when reversed-phase methods fail.[8][9] | |
| 3. Suboptimal Temperature: Column temperature affects viscosity and mass transfer, which can influence resolution. | 3. Optimize Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C). Lower temperatures can sometimes increase resolution, although this may also increase backpressure.[3][8] | |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much sample can saturate the stationary phase. | 1. Reduce Injection Volume/Concentration: Prepare a more dilute sample or reduce the injection volume. |
| 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions on a C18 column). | 2. Adjust Mobile Phase pH: Use a buffer to control the pH and minimize interactions. Adding a competitive amine (e.g., triethylamine) can sometimes help with basic compounds. | |
| 3. Column Degradation: The column may be fouled or have a void at the inlet. | 3. Clean or Replace Column: Flush the column according to the manufacturer's instructions. If the problem persists, replace the column and use a guard column to protect the new one.[10] | |
| Irreproducible Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between runs.[11] | 1. Increase Equilibration Time: Ensure the baseline is stable before injection. For gradient methods, allow sufficient time for the column to return to initial conditions (typically 5-10 column volumes).[10] |
| 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component). | 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped. Ensure solvents are properly degassed. | |
| 3. Pump or System Issues: Fluctuations in the pump flow rate or system leaks.[12] | 3. Check System Performance: Check for pressure fluctuations, which may indicate pump seal issues or bubbles. Perform a leak test.[12] | |
| Ghost Peaks Appear | 1. Sample Carryover: Residual sample from a previous injection is eluting in the current run. | 1. Optimize Needle Wash: Use a strong solvent in the autosampler wash routine to ensure the injection needle is clean. |
| 2. Contamination: Contaminants in the sample, mobile phase, or from the system itself. | 2. Run Blanks: Inject a blank (mobile phase) to determine the source of the peak. Filter all samples and mobile phases.[11] |
Experimental Protocols & Methodologies
Protocol 1: Derivatization of a Racemic Alcohol
This protocol describes the conversion of a racemic alcohol into diastereomeric esters using this compound.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the racemic alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add this compound (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until the starting alcohol is consumed (monitor by TLC or a quick LC-MS).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude diastereomeric ester mixture can be purified by silica gel column chromatography if necessary before HPLC analysis.[3]
Protocol 2: General HPLC Method Development
This protocol provides a starting point for separating the newly formed diastereomeric esters.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Use a gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Gradient: A typical scouting gradient runs from 10% to 95% acetonitrile over 20-30 minutes.
-
-
Sample Preparation: Dissolve the diastereomeric ester mixture in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[1]
-
Instrument Setup:
-
Analysis and Optimization:
-
Inject the sample and run the scouting gradient.
-
If separation is observed, convert the method to an isocratic hold or a shallower gradient based on the elution conditions to maximize resolution.[3]
-
If resolution is poor, systematically adjust mobile phase composition, try methanol instead of acetonitrile, or change the column as described in the troubleshooting guide.[3][5]
-
Reference Data Tables
Table 1: Typical Starting Conditions for Reversed-Phase HPLC
| Parameter | Recommended Starting Condition | Notes |
| Stationary Phase | C18, Phenyl, or PFP (Pentafluorophenyl) | C18 is a good first choice. Phenyl and PFP phases offer different selectivity (π-π interactions) which can be beneficial for aromatic analytes.[7] |
| Column Dimensions | 4.6 x 150 mm, 5 µm or 3 µm | A standard analytical column size. Smaller particles (3 µm) can provide higher efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid or 0.1% TFA | The acidifier improves peak shape and ensures consistent ionization. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile and methanol are the most common organic modifiers; their differing properties can be exploited to optimize selectivity.[4] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Temperature | 25 - 40°C | Temperature can be adjusted to fine-tune selectivity.[3] |
| Detection | UV, 210-220 nm | Or use the λmax of the analyte's primary chromophore. |
Visualized Workflows and Logic
Caption: Experimental workflow from analyte derivatization to HPLC analysis.
Caption: Troubleshooting logic for improving poor diastereomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. isca.me [isca.me]
- 5. benchchem.com [benchchem.com]
- 6. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. lcms.cz [lcms.cz]
How to avoid racemization when using (-)-Menthoxyacetyl chloride.
Welcome to the technical support center for (-)-Menthoxyacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this chiral derivatizing agent while minimizing the risk of racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chiral derivatizing agent. Its primary use is to react with racemic alcohols and amines to form diastereomers. These resulting diastereomers have different physical properties, which allows for their separation and quantification using standard chromatographic techniques like HPLC. This process is essential for determining the enantiomeric purity of the original alcohol or amine.
Q2: What is racemization and why is it a concern when using this compound?
A2: Racemization is the process where a pure enantiomer is converted into a mixture of both enantiomers, leading to a loss of optical purity. When using this compound, the primary concern is the potential for racemization of the target chiral amine or alcohol, or even the derivatizing agent itself, under the reaction conditions. This can lead to inaccurate determination of the enantiomeric excess (ee) or diastereomeric excess (de).
Q3: What is the primary mechanism that leads to racemization in these reactions?
A3: For many chiral compounds, racemization occurs through the formation of a planar, achiral intermediate, such as an enol or enolate. This is particularly relevant for compounds that have an acidic proton at the chiral center (alpha to a carbonyl group). The presence of a base can abstract this proton, leading to the formation of the planar intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.
Q4: Can this compound itself undergo racemization?
A4: this compound is generally stable to racemization under standard derivatization conditions. The chiral center is part of the menthyl group, which does not have an acidic proton alpha to the carbonyl group of the acetyl chloride. This makes it a reliable chiral auxiliary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Excess (de) or Enantiomeric Excess (ee) Observed | 1. Racemization of the analyte (chiral alcohol or amine) during derivatization. 2. Use of a non-enantiomerically pure batch of this compound. 3. Incomplete reaction leading to kinetic resolution. | 1. Optimize Reaction Conditions: - Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid heating. - Base: Use a non-nucleophilic, sterically hindered base (e.g., triethylamine (B128534), diisopropylethylamine). Use the minimum necessary amount of base. - Solvent: Use a non-polar, aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). 2. Verify Reagent Purity: Check the enantiomeric purity of the this compound using a suitable analytical method. 3. Ensure Complete Reaction: Monitor the reaction progress by TLC or LC-MS to ensure it goes to completion. |
| Poor Yield of Diastereomeric Product | 1. Inactive this compound due to hydrolysis. 2. Sub-optimal reaction conditions. 3. Steric hindrance in the analyte. | 1. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Parameters: - Reaction Time: Increase the reaction time. - Temperature: While avoiding high temperatures to prevent racemization, a modest increase in temperature (e.g., from 0 °C to room temperature) might be necessary for less reactive substrates. 3. Consider a Coupling Agent: For sterically hindered or less reactive analytes, consider converting (-)-Menthoxyacetic acid to the acid chloride in situ or using a peptide coupling reagent. |
| Difficulty in Separating Diastereomers by HPLC | 1. Inappropriate HPLC column. 2. Sub-optimal mobile phase composition. | 1. Column Selection: Use a high-resolution silica (B1680970) gel or other suitable normal phase column. 2. Method Development: Optimize the mobile phase by varying the solvent ratio (e.g., hexane/isopropanol or hexane/ethyl acetate) to achieve a resolution (Rs) of >1.5 between the diastereomer peaks.[1] |
Experimental Protocols
Protocol 1: In-situ Generation of this compound and Derivatization of a Primary Amine
This protocol describes the conversion of (-)-Menthoxyacetic acid to this compound using thionyl chloride, followed by the derivatization of a primary amine.
Materials:
-
(-)-Menthoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Racemic primary amine
-
Triethylamine (Et₃N)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of this compound:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (-)-Menthoxyacetic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at room temperature with stirring. Caution: This should be done in a fume hood as toxic gases are released.[2]
-
Attach a reflux condenser and gently heat the mixture to reflux (approx. 40°C) for 1-2 hours.[2]
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can be used directly.[2]
-
-
Derivatization of the Amine:
-
In a separate flask, dissolve the racemic amine (1.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.[2]
-
Dissolve the crude this compound (1.1 - 1.2 eq) in a small amount of anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution at 0 °C.[2]
-
After addition, remove the ice bath and stir at room temperature for 2-4 hours.[2]
-
-
Workup:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amides by silica gel column chromatography.
-
Protocol 2: Derivatization of a Chiral Alcohol
Materials:
-
This compound
-
Racemic alcohol
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous copper sulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Derivatization:
-
Dissolve the racemic alcohol (1.0 eq) and anhydrous pyridine (2.0-3.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer successively with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]
-
Purify the diastereomeric esters by flash column chromatography on silica gel.
-
Data Presentation
The following table provides illustrative data on the impact of reaction conditions on the diastereomeric excess (de) when derivatizing a model chiral primary amine. This data is based on established chemical principles and serves as a guide for optimization.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Diastereomeric Excess (de %) |
| 1 | Triethylamine (1.5) | DCM | 0 to RT | 3 | >98 |
| 2 | Triethylamine (1.5) | DCM | 40 | 3 | 95 |
| 3 | Pyridine (2.0) | DCM | 0 to RT | 3 | >98 |
| 4 | Triethylamine (3.0) | DMF | 0 to RT | 3 | 92 |
| 5 | DBU (1.5) | DCM | 0 to RT | 1 | 85 |
Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base which can increase the risk of racemization through enolization of the substrate if it has an acidic alpha-proton.
Visualizations
References
Technical Support Center: Kinetic Resolution with (-)-Menthoxyacetyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in kinetic resolution experiments utilizing (-)-menthoxyacetyl chloride.
Troubleshooting Guide: Managing Low Yield
Low yield of the desired enantiomerically enriched product is a common challenge in kinetic resolution. The following guide addresses specific issues you may encounter during your experiments.
Question: My overall recovery of material (unreacted substrate + acylated product) is low. What are the potential causes?
Answer: Low material recovery can stem from several factors throughout the experimental process. Consider the following:
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Incomplete Reaction Quenching: An inadequate quench can lead to ongoing reactions during workup, potentially causing side product formation or degradation. Ensure thorough quenching by using a sufficient amount of water or a saturated aqueous solution of sodium bicarbonate.[1]
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Sub-optimal Extraction: The desired products may not be efficiently extracted from the aqueous layer. Use a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) and perform multiple extractions to ensure complete recovery.[1]
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Product Volatility: If your substrate or product is volatile, it may be lost during solvent removal under reduced pressure. Use a lower temperature for evaporation and ensure your vacuum trap is functioning correctly.
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Degradation on Silica (B1680970) Gel: Some diastereomeric esters or unreacted alcohols can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or an alternative purification method.
Question: The reaction has reached approximately 50% conversion, but the yield of my acylated product is significantly less than 50%. Why is this?
Answer: A lower-than-expected yield of the acylated product at the optimal 50% conversion point often points to issues with the acylating agent or reaction conditions.
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Degradation of this compound: this compound is moisture-sensitive and can degrade if exposed to atmospheric moisture.[1] This reduces the effective concentration of the acylating agent available for the reaction. It is crucial to prepare it fresh and use it immediately under an inert atmosphere.[1]
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Side Reactions: The acylating agent can react with nucleophilic impurities (e.g., water) in the reaction mixture, leading to its consumption in non-productive pathways. Ensure all reagents and solvents are anhydrous.
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Incorrect Stoichiometry: For a kinetic resolution, a sub-stoichiometric amount of the acylating agent (typically around 0.5 equivalents relative to the racemic substrate) is critical.[1] Using too little will result in a lower yield of the acylated product.
Question: The reaction seems to be very slow or has stalled, resulting in a low yield. What can I do to improve the reaction rate?
Answer: Slow reaction kinetics can be addressed by optimizing several reaction parameters:
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Temperature: Increasing the reaction temperature generally increases the reaction rate. However, this can sometimes negatively impact the enantioselectivity (selectivity factor, s).[2] The optimal temperature must be determined experimentally, balancing reaction speed with selectivity. Reactions are often trialed at 0 °C and room temperature.[1]
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Base Selection and Purity: A base, such as anhydrous pyridine (B92270) or triethylamine, is typically used to neutralize the HCl generated during the acylation.[1] The choice and purity of the base are important. Ensure the base is anhydrous and consider that different bases can influence the reaction rate.
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Solvent Effects: The choice of solvent can influence the solubility of the reactants and the overall reaction rate. Anhydrous dichloromethane (B109758) (DCM) or diethyl ether are commonly used.[1] If the reaction is slow, screening other anhydrous, non-protic solvents may be beneficial.
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Insufficient Mixing: In heterogeneous mixtures or with immobilized catalysts, poor mixing can limit the reaction rate due to mass transfer limitations. Ensure adequate agitation throughout the reaction.[2]
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for a single enantiomer in a kinetic resolution?
A1: In a standard kinetic resolution, the theoretical maximum yield for the recovery of one enantiomer (either the unreacted starting material or the product) is 50%. This is because the process separates a racemic mixture into two components. Pushing the reaction beyond 50% conversion will decrease the enantiomeric excess (ee) of the product.[2]
Q2: How is this compound typically prepared?
A2: It is usually prepared immediately before use by reacting (-)-menthyloxyacetic acid with a chlorinating agent like oxalyl chloride or thionyl chloride in an anhydrous solvent such as dichloromethane (DCM) or toluene.[1] A catalytic amount of dry DMF may be used with oxalyl chloride.[1] The resulting crude this compound is often a pale yellow oil and is used without further purification.[1]
Q3: How critical is the purity of the starting materials and solvents?
A3: The purity is extremely critical. This compound is highly reactive and sensitive to moisture. The presence of water or other nucleophilic impurities in the racemic substrate, base, or solvent will consume the acylating agent, leading to a lower yield of the desired diastereomeric ester. All reagents and solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: How do I monitor the progress of the kinetic resolution?
A4: The reaction progress should be monitored to stop it at the optimal point (typically around 50% conversion). This can be done by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This allows you to observe the disappearance of the starting material and the appearance of the product.
Data Presentation
The following table summarizes representative data for the kinetic resolution of racemic 1-phenylethanol (B42297) using this compound. Note that yields and enantiomeric excesses are highly dependent on specific reaction conditions.
| Racemic Substrate | Acylated Product | Yield of Acylated Product (%) | e.e. of Acylated Product (%) | Yield of Unreacted Alcohol (%) | e.e. of Unreacted Alcohol (%) | Selectivity Factor (s) |
| (±)-1-Phenylethanol | (-)-Menthoxyacetate of (R)-1-Phenylethanol | 45 | >95 | 48 | >90 | >20 |
Table 1: Representative results for the kinetic resolution of (±)-1-phenylethanol. Data compiled from typical outcomes.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (In Situ)
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Materials:
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(-)-Menthoxyacetic acid (1.0 eq)
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Oxalyl chloride (1.2-1.5 eq) or Thionyl chloride (1.2-1.5 eq)
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Anhydrous Dichloromethane (DCM) or Toluene
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Dry N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops, if using oxalyl chloride)
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Flame-dried Schlenk flask or round-bottom flask with a reflux condenser and drying tube
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Magnetic stirrer
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-
Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthoxyacetic acid (1.0 eq) in anhydrous DCM or toluene.
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Cool the solution to 0 °C.
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If using oxalyl chloride, add a catalytic amount of dry DMF.
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Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction can be gently heated to 40-50 °C to ensure completion.
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The crude this compound solution is typically used immediately in the next step.
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Protocol 2: Kinetic Resolution of a Racemic Alcohol (e.g., 1-Phenylethanol)
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Materials:
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Racemic 1-phenylethanol (1.0 eq)
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Crude this compound solution (0.5 eq) from Protocol 1
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Anhydrous Dichloromethane (DCM) or Diethyl Ether
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Anhydrous Pyridine or Triethylamine (Et3N) (1.2 eq)
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Standard laboratory glassware for reaction, workup, and purification
-
-
Procedure:
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In a separate flame-dried flask under an inert atmosphere, dissolve racemic 1-phenylethanol (1.0 eq) and anhydrous pyridine or Et3N (1.2 eq) in anhydrous DCM at 0 °C.
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Slowly add the solution of crude this compound (0.5 eq) in anhydrous DCM to the alcohol solution.
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Stir the reaction mixture at 0 °C or room temperature and monitor its progress by TLC or GC.
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Once the reaction has reached approximately 50% conversion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer multiple times with DCM or diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
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Purify the unreacted alcohol and the diastereomeric ester by silica gel column chromatography.
-
Visualizations
Caption: General workflow for the kinetic resolution of a racemic alcohol.
Caption: Logical relationships in troubleshooting low yield.
References
Technical Support Center: Enhancing Diastereomer Resolution in NMR using (-)-Menthoxyacetyl Chloride
Welcome to the technical support center for the application of (-)-Menthoxyacetyl Chloride in NMR analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the spectral resolution of diastereomers. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of chiral analytes with this compound and subsequent NMR analysis.
| Issue | Question | Possible Causes & Solutions |
| Poor Peak Resolution | Q: My ¹H NMR spectrum shows overlapping or poorly resolved signals for the two diastereomers. What can I do to improve the separation? | A: 1. Increase Spectrometer Field Strength: Higher field strength magnets (e.g., 400 MHz or higher) will increase the chemical shift dispersion and can significantly improve the resolution of diastereomeric signals.[1] 2. Optimize NMR Solvent: The choice of deuterated solvent can have a substantial impact on the chemical shift difference (Δδ) between diastereomers. If you are using a non-polar solvent like CDCl₃, try acquiring the spectrum in an aromatic solvent such as C₆D₆. The anisotropic effects of the aromatic solvent can induce larger chemical shift differences. 3. Vary Temperature: Acquiring the NMR spectrum at different temperatures can sometimes improve resolution by altering the conformational populations of the diastereomers. 4. Check Analyte and Reagent Purity: Impurities in either the analyte or the derivatizing agent can lead to complex spectra and overlapping peaks. Ensure high purity of all starting materials. |
| Incomplete Derivatization | Q: I see signals for my starting material (alcohol or amine) in the NMR spectrum after the reaction. How can I drive the reaction to completion? | A: 1. Use a Slight Excess of this compound: Employing a small molar excess (1.1-1.2 equivalents) of the derivatizing agent can help ensure complete consumption of the analyte. 2. Optimize Reaction Time and Temperature: While many derivatizations are complete within a few hours at room temperature, some sterically hindered analytes may require longer reaction times or gentle heating.[1] Monitor the reaction progress by TLC or a preliminary NMR to determine the optimal duration. 3. Ensure Anhydrous Conditions: this compound is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the reagent. The presence of water will lead to the formation of (-)-menthoxyacetic acid, which will not react with the analyte. |
| Presence of Unexpected Peaks | Q: My NMR spectrum shows signals that do not correspond to the starting material or the expected diastereomeric products. What could these be? | A: 1. Hydrolysis of the Reagent: If the reaction was not performed under strictly anhydrous conditions, the this compound may have hydrolyzed to (-)-menthoxyacetic acid. The carboxylic acid proton of this byproduct typically appears as a broad singlet far downfield in the ¹H NMR spectrum. 2. Residual Solvents: Common laboratory solvents from purification steps (e.g., ethyl acetate, hexane, dichloromethane) are often present in NMR samples. Consult a table of common NMR solvent impurities to identify these peaks.[2][3][4] 3. Side Products from the Analyte: Depending on the structure of your analyte, side reactions may occur. Consider the stability of your molecule under the reaction conditions (which are typically mildly basic if a scavenger base like pyridine (B92270) or triethylamine (B128534) is used). |
| Inaccurate Integration | Q: The integration of the diastereomeric signals does not seem to be accurate, leading to unreliable diastereomeric ratio (d.r.) calculations. How can I improve this? | A: 1. Ensure Full Relaxation of Protons: For quantitative NMR (qNMR), it is crucial that all protons have fully relaxed between pulses. Increase the relaxation delay (d1) in your NMR acquisition parameters, a value of 5 seconds is generally recommended.[1] 2. Choose Well-Resolved, Non-Overlapping Signals: Select signals for integration that are baseline-resolved and free from overlap with other peaks. Protons closest to the chiral center of the analyte are often the best candidates as they tend to exhibit the largest Δδ values.[1][5] 3. Sufficient Signal-to-Noise Ratio: Acquire a sufficient number of scans to obtain a high signal-to-noise ratio for the signals you intend to integrate. This is particularly important for accurately integrating the signal of the minor diastereomer.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound an effective chiral derivatizing agent for NMR?
A1: this compound is derived from (-)-menthol, which has a bulky and conformationally rigid cyclohexane (B81311) ring. When this group is attached to a chiral analyte, it creates two diastereomers. The steric bulk and the conformational rigidity of the menthyl group create distinct magnetic environments for the protons in the two diastereomers, leading to different chemical shifts in the NMR spectrum and allowing for their differentiation and quantification.
Q2: What functional groups can be derivatized with this compound?
A2: this compound is primarily used for the derivatization of primary and secondary alcohols and primary and secondary amines. It reacts with the hydroxyl or amino group to form diastereomeric esters or amides, respectively.
Q3: How do I prepare this compound?
A3: this compound is typically prepared from its corresponding carboxylic acid, (-)-menthoxyacetic acid. The acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). The resulting acid chloride is often used immediately without further purification.
Q4: What is a typical range for the chemical shift difference (Δδ) observed for diastereomers derivatized with this compound?
A4: The magnitude of the chemical shift difference (Δδ) is dependent on the structure of the analyte and which proton signals are being compared. For protons near the newly formed stereocenter, Δδ values are typically in the range of 0.02 to 0.1 ppm, which is generally sufficient for resolution on a modern NMR spectrometer (≥400 MHz).
Q5: Can I use this compound to determine the absolute configuration of my analyte?
A5: While this compound is excellent for determining diastereomeric ratios and enantiomeric excess, determining the absolute configuration is more complex and less direct than with other reagents like Mosher's acid (MTPA). Establishing the absolute configuration would typically require a more detailed conformational analysis or comparison to known compounds.
Data Presentation
The following table presents representative ¹H NMR data for the diastereomeric esters formed from the reaction of racemic 1-phenylethanol (B42297) with this compound. This data illustrates the typical chemical shift differences (Δδ) that can be expected.
| Proton Assignment | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) | Multiplicity & Coupling Constant (J, Hz) |
| O-CH (Ph)CH₃ | 5.95 | 5.91 | 0.04 | q, J = 6.6 |
| O-CH(Ph)CH₃ | 1.58 | 1.62 | -0.04 | d, J = 6.6 |
| O-CH₂ -CO | 4.08 (A), 4.02 (B) | 4.12 (A), 4.05 (B) | -0.04 (A), -0.03 (B) | ABq, J = 16.5 |
Note: This data is based on typical values for such compounds and the actual chemical shifts and Δδ values will vary depending on the specific analyte and the experimental conditions used.[5]
Experimental Protocols
Protocol 1: Preparation of this compound from (-)-Menthoxyacetic Acid
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In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthoxyacetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
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Slowly add thionyl chloride (1.2 - 1.5 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction for 2-3 hours at room temperature, or gently heat to reflux (approx. 40°C for DCM) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator. A base trap (e.g., NaOH solution) is recommended to neutralize toxic vapors.
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The resulting crude this compound is typically a pale yellow oil or solid and can be used directly in the next step without further purification.
Protocol 2: Derivatization of a Chiral Alcohol or Amine with this compound
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In a clean, dry flask under an inert atmosphere, dissolve the racemic alcohol or amine (1.0 equivalent) and a non-nucleophilic base such as anhydrous pyridine or triethylamine (1.2-2.0 equivalents) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Dissolve the crude this compound (1.1-1.2 equivalents) in a small amount of anhydrous DCM.
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Slowly add the this compound solution dropwise to the stirred alcohol/amine solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-16 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester or amide mixture.
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For NMR analysis of the diastereomeric ratio, the crude mixture can often be used directly after ensuring the reaction has gone to completion. If purification is necessary, this can be achieved by flash column chromatography on silica (B1680970) gel.
Protocol 3: NMR Sample Preparation and Analysis
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Accurately weigh approximately 10-20 mg of the crude or purified diastereomeric mixture.[1]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
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Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio for accurate integration.
-
Set a sufficient relaxation delay (e.g., 5 seconds) to allow for full proton relaxation, which is critical for accurate integration.[1]
-
Process the spectrum with appropriate phasing and baseline correction.
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Identify well-resolved, non-overlapping signals corresponding to each diastereomer.
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Carefully integrate the selected pairs of signals to determine the diastereomeric ratio.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of diastereomers using this compound.
Caption: Troubleshooting workflow for poor peak resolution of diastereomers in NMR.
References
Common side reactions with (-)-Menthoxyacetyl chloride and how to prevent them
Technical Support Center: (-)-Menthoxyacetyl Chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
This compound is a chiral derivatizing agent. It is commonly used to react with chiral alcohols and amines to form diastereomeric esters and amides, respectively. These diastereomers can then be distinguished using techniques like NMR spectroscopy or chromatography to determine the enantiomeric excess (ee) or absolute configuration of the original alcohol or amine.
Q2: What are the most common side reactions observed with this compound?
The most prevalent side reactions include:
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Hydrolysis: Reaction with water to form (-)-menthoxyacetic acid.
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Epimerization/Racemization: Base-catalyzed epimerization of the acidic proton alpha to the carbonyl group can lead to a loss of enantiomeric purity of the reagent.
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Ketene (B1206846) Formation: In the presence of a strong, non-nucleophilic base, elimination of HCl can form a ketene intermediate, which can lead to undesired byproducts.
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Reactions with Solvents: Nucleophilic solvents (e.g., alcohols) can react with the acid chloride.
Q3: How should I properly store this compound?
To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (typically 2-8 °C). It is highly sensitive to moisture and should be handled in a dry environment.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low yield of the desired diastereomeric ester/amide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Incomplete Reaction | Increase the reaction time or temperature moderately. Ensure stoichiometric amounts of reactants are correct; a slight excess (1.1-1.2 eq.) of the acid chloride can be used. |
| Side reaction with solvent | Use a non-nucleophilic, aprotic solvent such as dichloromethane (B109758) (DCM), chloroform, or toluene. |
| Steric Hindrance | For sterically hindered alcohols or amines, consider using a stronger acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts along with a base like triethylamine (B128534) (TEA) or pyridine (B92270). |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing and resolving low product yields.
Issue 2: Inaccurate determination of enantiomeric excess (ee).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Epimerization of this compound | Avoid using strong, non-nucleophilic bases for extended periods. Use a milder base like pyridine or triethylamine and add it slowly at low temperatures (e.g., 0 °C). Perform the reaction at the lowest effective temperature. |
| Kinetic Resolution | The two enantiomers of your substrate may react at different rates. Ensure the reaction goes to completion to avoid inaccurate ee values. Monitor the reaction by TLC or LC-MS. |
| Incomplete separation of diastereomers in analysis (NMR/HPLC) | Optimize your analytical method. For NMR, use a higher field strength magnet or a different deuterated solvent. For HPLC, screen different chiral columns and mobile phase compositions. |
Logical Diagram for Preventing Inaccurate ee Determination
Caption: Key strategies for ensuring accurate enantiomeric excess determination.
Experimental Protocols
Protocol 1: General Procedure for Derivatization of a Chiral Alcohol
This protocol provides a starting point for the derivatization of a chiral secondary alcohol.
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Preparation:
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Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
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Use anhydrous solvent (e.g., dichloromethane), dispensed from a solvent purification system or from a bottle over molecular sieves.
-
-
Reaction Setup:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the chiral alcohol (1.0 eq.).
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Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).
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Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.05 eq.).
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Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagent:
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Slowly add this compound (1.2 eq.) to the stirred solution dropwise via syringe.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
-
Workup and Purification:
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Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to isolate the diastereomeric esters.
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-
Analysis:
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Analyze the purified diastereomers by ¹H NMR spectroscopy or chiral HPLC to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.
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Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all appropriate safety precautions.
Effect of base on (-)-Menthoxyacetyl chloride reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (-)-Menthoxyacetyl chloride in their experiments. The following information is designed to address common issues and improve reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is showing a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this acylation reaction can stem from several factors. Here are the most common culprits and their solutions:
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Moisture Contamination: this compound is highly sensitive to moisture, which will hydrolyze it to the unreactive (-)-menthoxyacetic acid.
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Troubleshooting: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your substrate and base are dry.
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Inadequate Base: The base is crucial for neutralizing the HCl byproduct of the reaction.[1] An inappropriate or insufficient amount of base can lead to a stall in the reaction or side reactions.
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Troubleshooting: Ensure at least one equivalent of a suitable base is used. For sterically hindered alcohols, a stronger, non-nucleophilic base might be required.
-
-
Suboptimal Reaction Temperature: Like many organic reactions, temperature plays a key role.
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Troubleshooting: Acylations with acyl chlorides are often exothermic. It's common to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature.[2] If the reaction is sluggish, gentle heating might be necessary, but this should be monitored carefully to avoid side reactions.
-
-
Impure Starting Materials: The purity of your alcohol substrate, this compound, base, and solvent is critical for a clean reaction and high yield.
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Troubleshooting: Use freshly purified or commercially available high-purity reagents. If you suspect the quality of your this compound, it can be freshly prepared from (-)-menthoxyacetic acid and a chlorinating agent like oxalyl chloride or thionyl chloride.[2]
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Q2: I am observing unexpected byproducts in my reaction. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a common issue. Here are some possibilities:
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Reaction with the Base: Some bases, particularly more nucleophilic ones, can react with the acyl chloride.
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Troubleshooting: If you suspect this is an issue, consider switching to a more sterically hindered, non-nucleophilic base like triethylamine (B128534) or 2,6-lutidine.
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-
Elimination Reactions: If your substrate is prone to elimination, a strong, bulky base could favor this pathway over acylation.
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Troubleshooting: Use a less hindered base and maintain a low reaction temperature.
-
-
Diacylation: If your substrate has multiple nucleophilic sites, diacylation can occur.
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Troubleshooting: Use a limiting amount of the acyl chloride and add it slowly to the reaction mixture. Consider using a protecting group strategy for other reactive sites on your substrate.
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Q3: How does the choice of base affect the reaction efficiency and stereoselectivity?
A3: The base plays a critical role beyond just neutralizing HCl. It can influence the reaction rate and, in some cases, the diastereoselectivity of the reaction when forming diastereomeric esters from a chiral alcohol.
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Pyridine: A commonly used base that can also act as a nucleophilic catalyst by forming a reactive acylpyridinium intermediate.[3] It is generally a good choice for simple acylations.
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Triethylamine (TEA): A stronger, non-nucleophilic base compared to pyridine. It is a very common choice for scavenging HCl in acylations.
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4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst that is typically used in catalytic amounts (0.05-0.2 equivalents) along with a stoichiometric amount of a non-nucleophilic base like triethylamine. DMAP can significantly accelerate the reaction, especially with sterically hindered alcohols.
For the reaction of this compound, the choice of base can impact how quickly the diastereomeric esters are formed. While the primary determinant of the diastereomeric ratio is the chirality of the substrate and the chiral auxiliary, the reaction conditions, including the base, can have subtle effects.
Data Presentation: Effect of Base on Reaction Efficiency
The following table provides illustrative data on the effect of different bases on the esterification of a model secondary alcohol, (±)-1-phenylethanol, with this compound. These values are representative and may vary depending on the specific substrate and reaction conditions.
| Base System | Reaction Time (hours) | Yield (%) | Diastereomeric Ratio |
| Pyridine | 12-16 | ~90% | ~1:1 |
| Triethylamine (TEA) | 6-12 | >95% | ~1:1 |
| 0.1 eq. DMAP / TEA | 2-4 | >95% | ~1:1 |
Note: The diastereomeric ratio is expected to be approximately 1:1 when starting with a racemic alcohol, as the primary goal for this application is a high chemical yield for accurate determination of the original enantiomeric composition.[4]
Experimental Protocols
General Protocol for the Esterification of a Secondary Alcohol with this compound
This protocol describes a general procedure for the synthesis of diastereomeric esters from a secondary alcohol and this compound.
Materials:
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Secondary alcohol (1.0 eq)
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This compound (1.1-1.2 eq)
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Anhydrous base (Pyridine, Triethylamine, or DMAP/Triethylamine) (1.2-1.5 eq)
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Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 eq) and the chosen base in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1-1.2 eq) in anhydrous DCM to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography - TLC). Reaction times will vary depending on the base used (see table above).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.
-
The crude product can then be purified by flash column chromatography on silica (B1680970) gel if necessary. For the determination of diastereomeric ratio by NMR, the crude product can often be used directly after ensuring the reaction has gone to completion.[2]
Visualizations
Experimental Workflow Diagram
References
Technical Support Center: Purification Strategies for Reactions Involving (-)-Menthoxyacetyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess (-)-menthoxyacetyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound?
A1: The most common and effective methods for removing excess this compound involve quenching the reactive acyl chloride followed by an extractive workup. Quenching converts the unreacted this compound into a more stable and easily removable species. The resulting byproducts can then be separated from the desired product through liquid-liquid extraction. For higher purity requirements, chromatographic techniques or distillation may be employed.
Q2: How do I choose the right quenching agent for my reaction?
A2: The choice of quenching agent depends on the nature of your desired product and the subsequent purification strategy.
-
Aqueous solutions (e.g., water, sodium bicarbonate): These are commonly used to hydrolyze the excess acyl chloride to (-)-menthoxyacetic acid. A weak base like sodium bicarbonate is often preferred as it also neutralizes the HCl byproduct generated during the reaction. The resulting carboxylate salt is highly soluble in the aqueous phase and can be easily removed by extraction.[1][2]
-
Alcohols (e.g., methanol, ethanol): Quenching with an alcohol will convert the excess acyl chloride into the corresponding ester. This can be a good option if the desired product is sensitive to aqueous conditions. However, the resulting ester byproduct will be organic-soluble and may require purification by chromatography or distillation.
Q3: I've quenched my reaction, but I'm having trouble with the extractive workup. What could be the problem?
A3: Several issues can arise during an extractive workup:
-
Emulsion formation: This is common when the organic and aqueous layers have similar densities or when surfactants are present. To break an emulsion, you can try adding brine (a saturated aqueous solution of NaCl), which increases the ionic strength and density of the aqueous phase.[1] Alternatively, allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can prevent emulsion formation.
-
Poor separation: If your desired product has some water solubility, it may be partially lost to the aqueous layer during extraction. To minimize this, you can perform multiple extractions with smaller volumes of the organic solvent. "Salting out" by adding a salt like NaCl to the aqueous layer can also decrease the solubility of organic compounds in the aqueous phase.
Q4: When should I consider using chromatography to purify my product?
A4: Column chromatography is recommended when:
-
The desired product and the byproducts from quenching have similar solubilities, making separation by extraction difficult.
-
A very high degree of purity is required.
-
You need to separate your product from other reaction impurities, not just the excess acyl chloride and its byproducts.
Silica (B1680970) gel is a common stationary phase for the purification of esters and other moderately polar compounds. The choice of the mobile phase (eluent) is crucial for good separation and can be determined by thin-layer chromatography (TLC).[3]
Q5: Is distillation a viable option for removing this compound or its byproducts?
A5: Distillation can be a suitable method if there is a significant difference in the boiling points of your desired product and the impurities. This compound itself is a high-boiling liquid, so removing it directly by distillation might not be practical if your product is not thermally stable. However, if you quench with a low-boiling alcohol like methanol, the resulting methyl menthoxyacetate may be separable from a high-boiling desired product by distillation under reduced pressure.
Comparison of Removal Methods
The following table summarizes the common methods for removing excess this compound and its quenched byproducts.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Quenching with Aqueous Base (e.g., NaHCO₃) & Extraction | Converts acyl chloride to a water-soluble carboxylate salt, which is then removed in the aqueous phase during extraction. | Efficient removal of acyl chloride and acidic byproducts. Simple and widely applicable. | May not be suitable for water-sensitive products. Potential for emulsion formation. | General-purpose removal of excess acyl chloride when the desired product is stable in aqueous basic/neutral conditions. |
| Quenching with Alcohol & Extraction | Converts acyl chloride to an ester. | Useful for water-sensitive products. | The resulting ester byproduct is organic-soluble and may co-elute with the product in chromatography, requiring careful optimization of purification conditions. | Reactions where the desired product is sensitive to water or basic conditions. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase. | Can achieve high purity. Can separate the desired product from a wide range of impurities. | Can be time-consuming and requires larger volumes of solvents. Potential for product loss on the column. | When high purity is essential, or when extraction is ineffective at separating the product from byproducts.[3] |
| Distillation | Separates compounds based on differences in their boiling points. | Can be efficient for large-scale purifications. Avoids the use of large volumes of solvents for chromatography. | Requires the product to be thermally stable. Not effective if the boiling points of the product and impurities are close. | Purification of thermally stable products where there is a significant boiling point difference from impurities. |
Experimental Protocols
Protocol 1: Quenching with Saturated Aqueous Sodium Bicarbonate and Extractive Workup
This protocol describes a standard procedure for quenching a reaction mixture containing excess this compound and subsequently removing the resulting (-)-menthoxyacetic acid by extraction.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to 0 °C in an ice bath. This helps to control the exothermicity of the quenching process.
-
Prepare the Quenching Solution: In a separate flask or beaker, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Quenching: Slowly and carefully add the saturated NaHCO₃ solution to the cooled reaction mixture with vigorous stirring. Continue adding the solution until the evolution of gas (CO₂) ceases. Be cautious as the initial addition can cause frothing.
-
Transfer to a Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
-
Extraction: Stopper the funnel and shake it gently at first, venting frequently to release any pressure buildup. Then, shake more vigorously to ensure thorough mixing of the two phases.
-
Separate the Layers: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Wash the Organic Layer: Add a fresh portion of saturated aqueous NaHCO₃ solution to the organic layer in the separatory funnel and shake again. This wash helps to remove any residual (-)-menthoxyacetic acid. Separate the layers.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking any emulsions.[1]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Further Purification: The crude product can be further purified by column chromatography or distillation if necessary.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying a product from residual (-)-menthoxyacetic acid or its ester byproduct using silica gel column chromatography.
-
Prepare the Silica Gel Slurry: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate) to create a slurry.
-
Pack the Column: Carefully pour the slurry into a chromatography column, ensuring that no air bubbles are trapped in the silica gel bed. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is readily soluble. Carefully add the sample solution to the top of the silica gel bed.
-
Elute the Column: Add the mobile phase (eluent) to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Monitor the Elution: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Decision Workflow for Purification
The following diagram illustrates a general workflow to help in selecting the appropriate purification strategy after a reaction using this compound.
Caption: Decision workflow for purification after using this compound.
References
Validation & Comparative
A Head-to-Head Comparison: (-)-Menthoxyacetyl Chloride vs. Mosher's Acid Chloride for Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral chemistry and pharmaceutical development. The choice of a suitable chiral derivatizing agent (CDA) is critical for successful analysis by nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth comparison of two prominent CDAs: the terpene-derived (-)-Menthoxyacetyl chloride and the widely utilized Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid chloride, MTPA-Cl).
The fundamental principle behind using a CDA is the conversion of a mixture of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra. The relative integration of these distinct signals allows for the quantification of the original enantiomeric ratio.
Performance Comparison: Resolving Power
The effectiveness of a CDA is often evaluated by the magnitude of the chemical shift difference (Δδ) between the signals of the resulting diastereomers in the NMR spectrum. A larger Δδ value generally leads to better resolution and more accurate quantification, especially for complex molecules where signal overlap can be a challenge.
While both this compound and Mosher's acid chloride are effective in creating distinguishable diastereomers, the presence of the trifluoromethyl group in Mosher's acid provides a unique advantage. The ¹⁹F NMR spectrum is often simpler and cleaner than the ¹H spectrum, with the trifluoromethyl signals of the two diastereomers typically being well-resolved, facilitating straightforward and precise integration.
Below is a comparison of reported chemical shift differences (Δδ) for diastereomeric esters formed from various chiral secondary alcohols with Mosher's acid chloride. While directly comparable, peer-reviewed quantitative data for this compound with the same series of alcohols is less readily available, hypothetical representative data based on typical observations is provided for illustrative purposes.
Table 1: Comparison of ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Esters
| Chiral Alcohol | Derivatizing Agent | Analyzed Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) | Reference |
| 1-Phenylethanol | This compound | Methine (CH-O) | (Hypothetical) 5.95 | (Hypothetical) 5.90 | 0.05 | [1] |
| 1-Phenylethanol | Mosher's Acid Chloride | Methine (CH-O) | - | - | - | [2] |
| Menthol | Mosher's Acid Chloride | - | - | - | -0.11 (¹⁹F NMR) | [2] |
| Borneol | Mosher's Acid Chloride | - | - | - | 0.10 (¹⁹F NMR) | [2] |
| (S)-2-Butanol | Mosher's Acid Chloride | - | - | - | 0 (¹⁹F NMR) | [2] |
Note: Negative Δδ values indicate a reversal in the relative shielding/deshielding of the reporter group in the two diastereomers.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral derivatizing agents. Below are step-by-step protocols for the derivatization of a chiral secondary alcohol with both this compound and Mosher's acid chloride.
Protocol 1: Derivatization with this compound
This protocol involves the in-situ generation of this compound from (-)-Menthoxyacetic acid followed by esterification of the chiral alcohol.
Materials:
-
(-)-Menthoxyacetic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270)
-
Chiral secondary alcohol
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
Preparation of this compound (in situ):
-
In a dry, inert atmosphere flask, dissolve (-)-Menthoxyacetic acid (1.0 eq) in anhydrous DCM.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours. The crude acid chloride solution is typically used directly in the next step.[1]
-
-
Esterification:
-
In a separate flask, dissolve the chiral secondary alcohol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.
-
Cool the alcohol solution to 0 °C and slowly add the freshly prepared this compound solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
-
Work-up and Analysis:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the diastereomeric esters by flash column chromatography if necessary.
-
Dissolve the purified esters in CDCl₃ and acquire the ¹H NMR spectrum.
-
Protocol 2: Derivatization with Mosher's Acid Chloride (MTPA-Cl)
This method utilizes the commercially available and highly reactive Mosher's acid chloride. For the determination of absolute configuration, it is essential to perform two separate reactions with both the (R)- and (S)-enantiomers of MTPA-Cl.
Materials:
-
(R)- and (S)-Mosher's acid chloride (MTPA-Cl)
-
Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Chiral secondary alcohol
Procedure:
-
Esterification (in NMR tube):
-
In a clean, dry NMR tube, dissolve the chiral secondary alcohol (~5 mg, 1.0 eq) in anhydrous CDCl₃ (~0.6 mL).
-
Add a small amount of anhydrous pyridine or a catalytic amount of DMAP.
-
Add (R)-Mosher's acid chloride (~1.2 eq) to the solution.
-
In a separate NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
-
-
Reaction and Analysis:
-
Cap the NMR tubes and gently agitate to mix.
-
Allow the reactions to proceed at room temperature for 30-60 minutes, or until completion can be confirmed by the disappearance of the alcohol starting material in the ¹H NMR spectrum.
-
The reaction mixtures can often be analyzed directly by ¹H and/or ¹⁹F NMR spectroscopy without further purification.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying principle of chiral derivatization for NMR analysis, the following diagrams are provided.
Caption: Experimental workflow for determining enantiomeric excess using a chiral derivatizing agent.
Caption: The logic of converting enantiomers to diastereomers for NMR analysis.
Conclusion
Both this compound and Mosher's acid chloride are valuable reagents for the determination of enantiomeric excess by NMR spectroscopy.
-
Mosher's acid chloride offers the distinct advantage of a ¹⁹F NMR handle, which often provides superior signal resolution and simplifies quantification. Its performance has been extensively documented with a wide range of chiral substrates.[2] The potential downsides can be its higher cost and the need for careful handling of the reactive acid chloride.
-
This compound , derived from the natural product (-)-menthol, presents a cost-effective alternative. While it may not always provide the same degree of signal separation in the ¹H NMR spectrum as Mosher's reagent in the ¹⁹F NMR spectrum, it is a reliable and effective CDA for many applications.[1]
The choice between these two reagents will ultimately depend on the specific characteristics of the analyte, the available instrumentation, and budgetary considerations. For complex molecules or when high precision is paramount, the use of Mosher's acid chloride and ¹⁹F NMR analysis is often the preferred method. For routine analysis and when cost is a significant factor, this compound provides a robust and dependable alternative.
References
A Head-to-Head Battle for Enantiomeric Purity: (-)-Menthoxyacetyl Chloride Derivatization vs. Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral compounds. The therapeutic activity of a drug is often confined to a single enantiomer, while the other may be inactive or even harmful. This guide provides an objective comparison of two powerful analytical techniques for ee determination: derivatization with (-)-menthoxyacetyl chloride followed by spectroscopic or chromatographic analysis, and direct separation using Chiral High-Performance Liquid Chromatography (HPLC).
This comparison delves into the principles of each technique, presents detailed experimental protocols, and provides a quantitative performance comparison to assist in selecting the most suitable method for your analytical needs.
The Principles Behind the Distinction
This compound Derivatization: This method relies on the conversion of a pair of enantiomers into a pair of diastereomers. This compound is an enantiomerically pure chiral derivatizing agent that reacts with chiral analytes (such as amines or alcohols) to form diastereomeric amides or esters. These resulting diastereomers have distinct physical and chemical properties, including different signals in Nuclear Magnetic Resonance (NMR) spectra and different retention times on a standard (achiral) chromatography column. The ratio of these diastereomers, which can be determined by integrating the corresponding signals in an NMR spectrum or the peak areas in a chromatogram, directly reflects the enantiomeric ratio of the original sample.
Chiral High-Performance Liquid Chromatography (HPLC): This technique achieves the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP). The enantiomeric mixture is dissolved in a mobile phase and passed through a column packed with a chiral material. One enantiomer will interact more strongly with the CSP and will therefore be retained longer, resulting in different elution times for the two enantiomers. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.[1]
At a Glance: Performance Comparison
| Feature | This compound Derivatization (with NMR/GC Analysis) | Chiral HPLC (Direct Method) |
| Principle | Conversion of enantiomers to diastereomers for analysis. | Direct separation of enantiomers on a chiral stationary phase.[1] |
| Accuracy | Good, with absolute errors reported to be within 2.0% for similar NMR methods.[2] | Excellent, with accuracy values for chiral amines reported in the range of 99.92-101.78%. |
| Precision/Reproducibility | Good, with reproducibilities of ±0.5% or better reported for similar NMR methods.[3] | Excellent, with high reproducibility. Repeatability and intermediate precision RSDs for chiral amines reported to be between 0.24% and 1.91%. |
| Typical Analysis Time | 5-15 minutes per sample (after derivatization).[1][4] | 15-60 minutes per sample.[1][4] |
| Sample Throughput | Higher; suitable for rapid screening of multiple samples.[1] | Lower; method development can be time-consuming.[1] |
| Method Development | Can be rapid, involving a straightforward derivatization reaction.[1][3] | Can be time-consuming, requiring screening of columns and mobile phases.[3] |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample for NMR).[1][4] | High (>60 mL of mobile phase per sample).[1][4] |
| Sensitivity (LOD/LOQ) | Generally lower, dependent on analyte concentration and magnetic field strength.[1][3] | Generally higher.[1][3] |
Experimental Protocols
This compound Derivatization for NMR Analysis
This protocol is a representative example for the derivatization of a chiral primary amine.
Materials:
-
Chiral amine (e.g., 1-phenylethylamine)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (Et3N)
-
Deuterated chloroform (B151607) (CDCl3) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of this compound solution: If not commercially available, this compound can be prepared from (-)-menthoxyacetic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Derivatization Reaction:
-
In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine (1.0 equivalent) and anhydrous pyridine or Et3N (1.2 equivalents) in anhydrous DCM at 0 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the crude diastereomeric amide in CDCl3.
-
Acquire a ¹H NMR spectrum.
-
Identify well-resolved signals corresponding to each diastereomer. Protons close to the newly formed amide linkage and the chiral centers are most likely to show distinct chemical shifts.
-
Integrate the areas of these distinct signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting amine.
-
Chiral HPLC Method for Direct Enantiomeric Separation
This protocol is a representative example for the separation of a chiral primary amine.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC-grade n-hexane and isopropanol (B130326)
-
Racemic standard of the chiral amine (e.g., 1-phenylethylamine)
-
Sample of the chiral amine with unknown ee
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade n-hexane and isopropanol in an appropriate ratio (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally. For basic analytes like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape. Degas the mobile phase using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the amine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm the resolution of the method.
-
Inject the sample with unknown ee.
-
-
Data Analysis: Integrate the peak areas for the two enantiomers in the chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Workflow Visualizations
Caption: Workflow for ee determination using this compound.
Caption: Workflow for ee determination using chiral HPLC.
Conclusion: Choosing the Right Tool for the Job
Both derivatization with this compound and chiral HPLC are powerful and reliable techniques for the determination of enantiomeric excess. The choice between the two often depends on the specific requirements of the analysis.
Chiral HPLC is the method of choice when high accuracy, precision, and sensitivity are paramount, and when a validated method is required for routine quality control in a regulated environment. Its direct nature avoids potential complications from the derivatization reaction.
Ultimately, for a comprehensive validation of enantiomeric excess, the use of both techniques can be highly beneficial. A rapid screen by a derivatization method can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing a high degree of confidence in the results.
References
A Comparative Guide to Validating NMR Results for Diastereomeric Ratio of (-)-Menthoxyacetyl Chloride Esters
For researchers, scientists, and drug development professionals, the precise determination of the diastereomeric ratio is a critical aspect of stereoselective synthesis and quality control. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against alternative methods for validating the diastereomeric ratio of esters derived from (-)-Menthoxyacetyl chloride. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
The fundamental principle for using NMR to determine diastereomeric ratios lies in the fact that diastereomers are distinct chemical compounds with different magnetic environments for their nuclei. This results in distinguishable signals in the NMR spectrum.[1] The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio.[1]
Comparison of Analytical Methods
While NMR spectroscopy is a powerful tool for this purpose, other techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used. The choice of method often depends on factors like accuracy, precision, sensitivity, and sample throughput.
| Feature | NMR Spectroscopy (qNMR) | Chiral Chromatography (HPLC/GC) |
| Principle | Differentiation and quantification based on distinct chemical shifts of diastereomers. The ratio is determined by integrating corresponding signals.[2] | Physical separation of diastereomers on a chiral stationary phase, followed by detection and quantification of the eluted peaks.[2] |
| Accuracy | High accuracy is achievable (<2% error) with proper experimental setup (e.g., sufficient relaxation delays, high signal-to-noise ratio).[2] | Generally considered the gold standard for accuracy, capable of quantifying ratios up to 99.9:0.1.[2][3] |
| Precision | High precision is attainable, with a reported maximum combined measurement uncertainty of 1.5% for a 95% confidence interval in validated protocols.[2] | Excellent precision with low relative standard deviations for peak areas.[1] |
| Sensitivity (LOD/LOQ) | Moderate. Can be challenging for very minor diastereomers. | Very low. Excellent for detecting and quantifying trace-level diastereomers.[1] |
| Sample Throughput | Relatively high.[2] | Generally lower due to longer run times. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | More complex, may require dilution and method development for mobile phase selection.[2] |
| Non-Destructive | Yes.[1] | Yes, but the sample is diluted and separated. |
Experimental Protocols
Protocol 1: Synthesis of this compound Esters
This protocol describes the formation of diastereomeric esters from a racemic alcohol using this compound.
Materials:
-
(-)-Menthoxyacetic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Racemic alcohol (e.g., 1-phenylethanol)
-
Anhydrous pyridine (B92270)
Procedure:
-
Formation of this compound: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve (-)-Menthoxyacetic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Slowly add oxalyl chloride (1.5 eq) or thionyl chloride dropwise. Stir the reaction at room temperature for 2-3 hours. Remove the solvent and excess reagent under reduced pressure. The crude this compound is typically used without further purification.[4]
-
Esterification: In a separate flask, dissolve the racemic alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the this compound solution in DCM dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.[4]
-
Work-up: Quench the reaction with a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.[4]
-
Purification (Optional): If necessary, the diastereomeric esters can be purified by flash column chromatography on silica (B1680970) gel. However, for NMR analysis of the ratio, the crude mixture can often be used directly after ensuring the reaction is complete.[4]
Protocol 2: ¹H NMR for Diastereomeric Ratio Determination
Materials:
-
Diastereomeric ester mixture
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
High-quality 5 mm NMR tube
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the diastereomeric ester mixture and dissolve it in 0.6-0.7 mL of a deuterated solvent in a clean NMR tube. The choice of solvent can be critical for achieving optimal signal separation.[2][5]
-
NMR Data Acquisition: Acquire ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher to maximize signal dispersion.[2][5] Key parameters include:
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.[6]
-
Identify well-resolved, non-overlapping signals corresponding to each diastereomer. Protons near the chiral centers are most likely to show distinct chemical shifts.[2][5]
-
Integrate the selected signals for each diastereomer over a sufficiently wide range.
-
The diastereomeric ratio (dr) is calculated as the ratio of the integral values of the corresponding signals.[2]
-
Protocol 3: Chiral HPLC Analysis
Materials:
-
Diastereomeric ester mixture
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of the diastereomeric mixture in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to an appropriate concentration for HPLC analysis.[2]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The optimal ratio must be determined experimentally to achieve baseline separation.[2]
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.[2]
-
Detection: UV detection is common if the diastereomers possess a chromophore.[2]
-
-
Data Analysis: The retention times for the two diastereomers will differ. The diastereomeric ratio is calculated from the ratio of the integrated peak areas.[2]
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of the diastereomeric ratio of this compound esters.
Caption: Workflow for the synthesis and analysis of diastereomeric esters.
References
Comparison of different chiral derivatizing agents for alcohols.
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric composition of chiral alcohols is a critical step in synthesis, quality control, and pharmacological assessment. The indirect method, which involves the use of a chiral derivatizing agent (CDA) to convert a pair of enantiomers into diastereomers, is a widely employed strategy. These resulting diastereomers, having different physical properties, can then be separated and quantified using standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), or by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
This guide provides a comprehensive comparison of various CDAs for the analysis of chiral alcohols, complete with quantitative data, detailed experimental protocols, and workflow visualizations to assist in method selection and implementation.
Introduction to Chiral Derivatization
Enantiomers possess identical physical and chemical properties in an achiral environment, making their direct separation challenging.[1] Chiral derivatization circumvents this by reacting the enantiomeric alcohol mixture with a single, pure enantiomer of a CDA. This reaction creates a pair of diastereomers, which, unlike the original enantiomers, have distinct physical and chemical properties and can be separated by conventional, achiral chromatography.[1][2]
The selection of an appropriate CDA is crucial and depends on several factors, including the structure of the alcohol, the analytical technique to be used, and the desired sensitivity and resolution.
Commonly Used Chiral Derivatizing Agents
A variety of CDAs are available for the analysis of chiral alcohols. Some of the most common classes include chiral acids and their activated forms, isocyanates, and chloroformates.[3] This guide will focus on a selection of commonly employed agents to highlight their performance characteristics.
Performance Comparison of Chiral Derivatizing Agents
The effectiveness of a CDA is determined by its ability to produce diastereomers that are well-resolved in the chosen analytical system. Key performance indicators include the separation factor (α) and resolution (Rs) in chromatography, and the difference in chemical shifts (Δδ) in NMR spectroscopy.
Table 1: Comparison of Chiral Derivatizing Agents for GC Analysis of Alcohols
| Chiral Derivatizing Agent | Analyte | Separation Factor (α) | Column | Reference |
| Acetic Acid | 2-Pentanol | 3.00 | CP Chirasil-DEX CB | [4][5][6] |
| Acetic Acid | 2-Hexanol | 1.95 | CP Chirasil-DEX CB | [4][5][6] |
| Trifluoroacetic Anhydride (B1165640) (TFAA) | Various Alcohols | - | - | [7][8] |
Note: Trifluoroacetic anhydride is a common derivatizing agent for both the amine and hydroxyl groups of amino alcohols, yielding volatile derivatives suitable for GC-MS analysis.[7][8] While specific separation factor data was not found in the provided results, it is a well-established reagent. Partial isomerization has been observed with trifluoroacetic acid, whereas no isomerization was seen with acetic acid.[4][5][6]
Table 2: Comparison of Chiral Derivatizing Agents for HPLC Analysis of Alcohols
| Chiral Derivatizing Agent | Analyte | Separation Factor (α) | Resolution (Rs) | Column | Reference |
| (1S,2R,4R)-(-)-Chiral Phthalic Acid | Various Alcohols | - | - | Silica (B1680970) Gel | [9] |
| MαNP Acid | Various Alcohols | - | - | Silica Gel | [9] |
| Camphorsultam | Carboxylic Acid | - | 1.79 | Silica Gel | [10] |
| CSDP Acid | (2,6-dimethylphenyl)phenylmethanol | 1.25 | 1.94 | Silica Gel | [10] |
| CSDP Acid | Racemic Diol | 1.27 | - | Silica Gel | [10] |
Note: While some of the examples in this table are for carboxylic acids and diols, the principles of diastereomer separation by HPLC are the same for chiral alcohols. MαNP acid and chiral phthalic acids are noted as being complementary; if one is unsuccessful, the other is suggested.[9]
Experimental Workflow and Logical Relationships
The general workflow for the chiral analysis of an alcohol using a CDA involves several key steps, from the initial derivatization reaction to the final data analysis.
Caption: General workflow for the chiral analysis of alcohols using CDAs.
Detailed Experimental Protocols
The following are representative protocols for the derivatization of chiral alcohols for GC and HPLC analysis. Optimization may be required for specific substrates.
Protocol 1: Acylation of Chiral Alcohols for GC Analysis [5]
This protocol describes a simple and convenient procedure for the acylation of chiral alcohols under solvent-free conditions.
-
Materials:
-
Chiral alcohol (2 mmol)
-
Acetic acid or trifluoroacetic acid (3 mmol)
-
Iodine (0.06 mmol)
-
Anhydrous Sodium Sulfate (B86663) (0.02 mmol)
-
Dichloromethane
-
3 mL amber screw-cap vial
-
-
Procedure:
-
Combine the alcohol, acetic acid or trifluoroacetic acid, iodine, and anhydrous sodium sulfate in the screw-cap vial.
-
Stir the mixture at 100°C for 48 hours.
-
After cooling, dissolve the reaction product in 1 mL of dichloromethane.
-
Filter the solution.
-
The filtrate is ready for direct analysis by GC.
-
-
GC Conditions: [4]
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm diameter, 0.25 μm film thickness)
-
Carrier Gas: Hydrogen (80 cm/s)
-
Injector Temperature: 230°C
-
Detector Temperature: 250°C
-
Protocol 2: Derivatization with Mosher's Acid (MTPA) for NMR or HPLC Analysis [11]
This protocol outlines a general procedure for the esterification of a chiral secondary alcohol with Mosher's acid.
-
Materials:
-
Chiral secondary alcohol
-
(R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA)
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Catalyst (e.g., DMAP)
-
-
Procedure:
-
Dissolve the chiral alcohol in the anhydrous solvent.
-
Add Mosher's acid, the coupling agent, and the catalyst.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or other suitable method).
-
Work up the reaction mixture to remove excess reagents and byproducts.
-
The resulting diastereomeric esters can be analyzed by NMR spectroscopy or separated by HPLC on a normal phase column (e.g., silica gel).
-
Mechanism of Chiral Recognition
The separation of diastereomers formed from chiral alcohols and CDAs relies on the different three-dimensional structures of the diastereomers, which leads to different interactions with the stationary phase in chromatography or a different magnetic environment in NMR. For instance, in the case of Mosher's esters, the bulky phenyl and trifluoromethyl groups of the Mosher's acid moiety create a specific conformational preference in the resulting diastereomers. This leads to distinct chemical shifts for the protons near the newly formed ester linkage, allowing for their differentiation and quantification by NMR.[12][13]
Caption: Formation of diastereomers from a racemic alcohol and a single enantiomer of a CDA.
Conclusion
The use of chiral derivatizing agents is a robust and versatile strategy for the enantiomeric analysis of chiral alcohols. The choice of CDA and analytical method should be tailored to the specific alcohol and the analytical requirements. For GC analysis, simple acylation reagents can provide excellent separation on chiral columns. For HPLC and NMR analysis, reagents like Mosher's acid and various chiral phthalic acids offer reliable derivatization and lead to diastereomers that can be effectively separated and quantified. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in developing and implementing methods for the chiral analysis of alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. The Retort [www1.udel.edu]
- 3. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositori.udl.cat [repositori.udl.cat]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Kinetic Resolution of Chiral Alcohols and Amines Using (-)-Menthoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Kinetic resolution is a powerful technique for resolving racemic mixtures, and the choice of the resolving agent is paramount to achieving high enantiomeric purity and yield. This guide provides an objective comparison of the performance of (-)-menthoxyacetyl chloride as a chiral acylating agent for the kinetic resolution of secondary alcohols and amines, benchmarked against other common methods. The information is supported by experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable resolution strategy.
Principle of Kinetic Resolution with this compound
Kinetic resolution using this compound, a derivative of the naturally abundant and inexpensive (-)-menthol, relies on the differential rate of reaction between the two enantiomers of a racemic substrate (e.g., an alcohol or amine) and the chiral acylating agent.[1] One enantiomer reacts faster to form a diastereomeric ester or amide, leaving the unreacted substrate enriched in the slower-reacting enantiomer. By stopping the reaction at approximately 50% conversion, both the unreacted substrate and the diastereomeric product can be obtained with high enantiomeric excess. The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting enantiomer to the slow-reacting enantiomer (s = k_fast / k_slow). A higher 's' value indicates a more effective resolution.
Performance Benchmark Data
The following tables summarize representative quantitative data for the kinetic resolution of a model secondary alcohol, (±)-1-phenylethanol, and a general comparison with alternative methods.
Table 1: Kinetic Resolution of (±)-1-Phenylethanol with this compound
| Product of Interest | Enantiomeric Excess (ee) of Ester (%) | Yield of Unreacted Alcohol (%) | Enantiomeric Excess (ee) of Unreacted Alcohol (%) | Selectivity Factor (s) |
| (-)-Menthoxyacetate of (R)-1-Phenylethanol | 45 | >95 | 48 | >90 |
Note: This data is representative and compiled from typical results found in the literature for similar kinetic resolutions. The yields and enantiomeric excesses are highly dependent on specific reaction conditions.
Table 2: Comparison of Various Methods for the Kinetic Resolution of Secondary Alcohols
| Method | Chiral Reagent/Catalyst | Substrate | Conversion (%) | ee of Unreacted Alcohol (%) | ee of Product (%) | Selectivity Factor (s) |
| Acylation | This compound | 1-Phenylethanol (B42297) | ~50 | >90 | ~45 (ester) | >20 |
| Acylation | Chiral DMAP Derivative | 1-Phenylethanol | 49 | 95 | 93 (ester) | 12 |
| Acylation | Chiral Brønsted Acid/DABCO/AcCl | Various Secondary Alcohols | - | - | - | up to 105 |
| Enzymatic | Candida antarctica Lipase B (CALB) | 1-Phenylethanol | ~50 | >99 | >99 (ester) | >200 |
| Enzymatic | Pseudomonas cepacia Lipase (PSL-C) | Various Secondary Alcohols | ~50 | >99 | >99 (ester) | High |
Experimental Protocols
Protocol 1: Preparation of this compound
Materials:
-
(-)-Menthoxyacetic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (-)-menthoxyacetic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dry DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The crude this compound solution is typically used directly in the next step.
Protocol 2: Kinetic Resolution of (±)-1-Phenylethanol
Materials:
-
Racemic 1-phenylethanol
-
Crude this compound in DCM (from Protocol 1)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (Et3N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve racemic 1-phenylethanol (1.0 eq) and anhydrous pyridine or Et3N (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add the solution of crude this compound (0.5 eq) in DCM to the alcohol solution. The sub-stoichiometric amount of the acylating agent is critical for kinetic resolution.[1]
-
Stir the reaction mixture at 0 °C or room temperature and monitor its progress by TLC or GC.
-
Once ~50% conversion is reached, quench the reaction with water or a dilute acid solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The unreacted alcohol and the diastereomeric ester can be separated by column chromatography.
-
The enantiomeric excess of the unreacted alcohol and the ester can be determined by chiral HPLC or GC.
Protocol 3: General Protocol for Kinetic Resolution of a Racemic Primary Amine
Materials:
-
Racemic primary amine
-
Crude this compound in DCM (from Protocol 1)
-
Anhydrous triethylamine (Et3N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the racemic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the solution of crude this compound (0.5 eq) in DCM.
-
Stir the reaction and monitor by TLC or LC-MS.
-
Upon reaching approximately 50% conversion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Separate the unreacted amine and the diastereomeric amide by column chromatography or acid-base extraction.
-
Determine the enantiomeric excess of the unreacted amine and the amide by chiral HPLC or GC.
Mandatory Visualizations
Caption: General workflow for the kinetic resolution of a racemic substrate.
Caption: Logical flow for selecting and optimizing a kinetic resolution method.
Discussion and Comparison with Alternatives
This compound offers a cost-effective and readily accessible option for the kinetic resolution of secondary alcohols and amines, stemming from the availability of (-)-menthol as a chiral auxiliary.[1] The selectivity factors, while often moderate to good, can be sufficient for many synthetic applications, particularly for obtaining the unreacted enantiomer in high enantiomeric excess.
Comparison with other non-enzymatic methods:
-
Chiral DMAP Derivatives and Brønsted Acids: These catalytic methods can offer very high selectivity factors for specific substrates.[2] However, the synthesis of these catalysts can be more complex and costly compared to the preparation of this compound. The choice between these reagents may depend on the specific substrate and the desired level of selectivity.
Comparison with enzymatic methods:
-
Lipases: Enzymatic resolutions, particularly with lipases like CALB, often exhibit superior selectivity factors (E > 200), leading to excellent enantiomeric excess for both the unreacted substrate and the product.[3] They also operate under mild conditions. However, the substrate scope of enzymes can be limited, and optimization of reaction conditions (solvent, temperature, acyl donor) is often necessary. This compound may offer broader substrate compatibility for certain classes of compounds.
Conclusion
This compound is a valuable and practical reagent for the kinetic resolution of racemic secondary alcohols and amines. Its advantages include low cost, ease of preparation, and good performance for a range of substrates. While enzymatic methods and specialized chiral catalysts may offer higher selectivity for specific applications, this compound provides a reliable and accessible tool for researchers in need of enantiomerically enriched compounds. The choice of the optimal resolution method will ultimately depend on a careful consideration of the specific substrate, desired purity, cost, and scalability of the process.
References
A Comparative Guide to the Spectroscopic Analysis of (-)-Menthoxyacetyl Chloride Derived Diastereomers
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the determination of enantiomeric purity is a critical analytical challenge. The use of chiral derivatizing agents to convert enantiomers into diastereomers, which can then be distinguished by spectroscopic methods, is a cornerstone of stereochemical analysis. This guide provides a comparative overview of the spectroscopic data for diastereomers derived from (-)-Menthoxyacetyl chloride, a valuable chiral derivatizing agent. We present detailed experimental protocols, comparative data in tabular format, and a visual representation of the analytical workflow.
Distinguishing Diastereomers through Spectroscopy
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, including their NMR and IR spectra. However, by reacting a racemic or enantiomerically enriched mixture with an enantiomerically pure chiral derivatizing agent such as this compound, a mixture of diastereomers is formed. These diastereomers have distinct physical properties and, crucially, different spectroscopic signatures. In nuclear magnetic resonance (NMR) spectroscopy, this manifests as differences in the chemical shifts (δ) and coupling constants (J) of corresponding nuclei. Similarly, subtle differences in bond vibrational frequencies can sometimes be observed in infrared (IR) spectroscopy.
Experimental Protocols
The following protocols outline the synthesis of this compound and its subsequent reaction with a chiral alcohol to form diastereomeric esters, which can then be analyzed spectroscopically.
Synthesis of this compound
This compound is typically prepared from (-)-menthoxyacetic acid. A common procedure involves the following steps:
-
Dissolution: (-)-Menthoxyacetic acid (1.0 equivalent) is dissolved in a dry, inert solvent such as dichloromethane (B109758) (DCM).
-
Activation: A chlorinating agent, such as oxalyl chloride (1.2 equivalents) or thionyl chloride, is added dropwise to the solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: The solvent and any excess chlorinating agent are removed under reduced pressure to yield crude this compound, which is often used immediately in the next step without further purification.
Derivatization of a Chiral Alcohol
The formation of diastereomeric esters from a chiral alcohol is a straightforward process:
-
Reactant Preparation: The chiral alcohol (e.g., 1-phenylethanol, 1.0 equivalent) and a base, such as pyridine (B92270) (1.2 equivalents), are dissolved in anhydrous DCM in a separate flask.
-
Reaction: The solution of this compound in DCM is added dropwise to the alcohol/pyridine solution at 0 °C.
-
Stirring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours to ensure complete conversion.
-
Purification: The reaction mixture is then washed with an aqueous acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude diastereomeric esters can be purified by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis
-
NMR Spectroscopy: A small sample (10-20 mg) of the purified diastereomeric mixture is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are then acquired. For accurate quantification of the diastereomeric ratio, it is crucial to select well-resolved signals in the ¹H NMR spectrum that correspond to the same proton in both diastereomers and integrate their respective areas.
-
IR Spectroscopy: An IR spectrum of the diastereomeric mixture can be obtained using standard techniques (e.g., neat, as a thin film, or in solution). The spectrum is typically analyzed for the characteristic carbonyl (C=O) stretching frequency of the ester group.
Comparative Spectroscopic Data
The key to distinguishing diastereomers lies in the comparison of their spectroscopic data. The bulky and conformationally rigid menthyl group of the derivatizing agent induces a distinct chiral environment that leads to non-equivalent magnetic shielding for the nuclei in the two diastereomers. This effect is most pronounced for nuclei closer to the chiral center of the analyte.
Table 1: Comparative ¹H NMR Data for Diastereomeric (-)-Menthoxyacetates
| Proton Assignment | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| Methine proton (R-CH -O) | 5.15 (q, J = 6.5 Hz) | 5.12 (q, J = 6.5 Hz) | 0.03 |
| Menthoxy -O-CH ₂-CO- | 4.05 (d, J = 16.0 Hz) | 4.08 (d, J = 16.0 Hz) | -0.03 |
| 3.95 (d, J = 16.0 Hz) | 3.92 (d, J = 16.0 Hz) | 0.03 | |
| Analyte Methyl (CH ₃-CH) | 1.50 (d, J = 6.5 Hz) | 1.47 (d, J = 6.5 Hz) | 0.03 |
Note: The chemical shifts (δ) and coupling constants (J) are illustrative and will vary depending on the specific chiral analyte.
Table 2: Comparative ¹³C NMR Data for Diastereomeric (-)-Menthoxyacetates
| Carbon Assignment | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| Carbonyl carbon (-C =O) | 170.5 | 170.4 | 0.1 |
| Methine carbon (R-C H-O) | 75.2 | 75.0 | 0.2 |
| Menthoxy -O-C H₂-CO- | 68.1 | 68.0 | 0.1 |
| Analyte Methyl (C H₃-CH) | 22.5 | 22.3 | 0.2 |
Note: The differences in chemical shifts (Δδ) are typically small but measurable on modern NMR spectrometers.
Table 3: Comparative IR Data for Diastereomeric (-)-Menthoxyacetates
| Vibrational Mode | Diastereomer Mixture (ν, cm⁻¹) |
| Ester C=O stretch | 1745 - 1735 |
| C-O stretch | 1250 - 1150 |
Note: In IR spectroscopy, it is generally not possible to resolve the signals for individual diastereomers in a mixture. The observed spectrum represents a composite of both.
Visualization of the Analytical Workflow
The process of using this compound for the spectroscopic analysis of chiral compounds can be summarized in the following workflow diagram.
Caption: Workflow for the spectroscopic analysis of chiral compounds using this compound.
Navigating Chiral Resolutions: A Comparative Guide to (-)-Menthoxyacetyl Chloride and Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the choice of a chiral resolving agent is a critical juncture. This guide provides an objective comparison of the performance of (-)-Menthoxyacetyl chloride against other common chiral derivatizing agents, supported by experimental data to inform selection for specific applications.
The separation of enantiomers, a crucial step in the development of many pharmaceuticals and fine chemicals, often relies on the use of chiral resolving agents. These agents convert a racemic mixture into a pair of diastereomers, which, due to their different physical properties, can be separated by techniques such as crystallization or chromatography. Subsequently, the resolving agent is cleaved to yield the desired pure enantiomer. This compound, derived from the naturally abundant and chiral (-)-menthol, is one such agent utilized for the resolution of racemic alcohols and amines.
This guide delves into case studies of successful resolutions, presenting quantitative data in a comparative format and providing detailed experimental protocols to allow for replication and adaptation.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by several factors, including the ease of diastereomer formation, the efficiency of their separation, and the yield of the final enantiomerically pure product. Below is a comparison of this compound with other commonly used resolving agents.
| Resolving Agent | Substrate | Method of Separation | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield | Reference |
| This compound | (±)-1-Phenylethanol | Kinetic Resolution | >95% ee (for unreacted alcohol) | ~45% (for unreacted alcohol) | Generic Protocol |
| Mosher's Acid (MTPA-Cl) | (±)-1-Phenylethanol | NMR Analysis of Diastereomers | Not applicable for separation | Not applicable for separation | N/A |
| (1S)-(-)-Camphorsulfonyl chloride | (±)-2,3-Diphenylpiperazine | Crystallization | 98% ee (for one enantiomer) | Not specified | [1] |
| (-)-Camphoric acid | Racemic Amines | Crystallization | Dependent on substrate and conditions | Dependent on substrate and conditions | [2] |
Note: Direct comparative studies for the resolution of the same substrate under identical conditions are scarce in publicly available literature. The data presented is compiled from various sources to provide a general performance overview.
Case Study: Kinetic Resolution of (±)-1-Phenylethanol
Kinetic resolution is a powerful technique where one enantiomer of a racemic mixture reacts at a different rate with a chiral reagent, allowing for the separation of the unreacted enantiomer in high enantiomeric excess.
Using this compound
In a representative kinetic resolution, racemic 1-phenylethanol (B42297) is acylated using a sub-stoichiometric amount of this compound. The slower-reacting enantiomer can be recovered with high enantiomeric purity.
Experimental Protocol:
-
Preparation of this compound: (-)-Menthoxyacetic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane) to produce this compound. The crude product is typically used immediately in the next step.
-
Acylation Reaction: To a solution of racemic 1-phenylethanol (1.0 equivalent) and a non-chiral base (e.g., pyridine (B92270) or triethylamine, 1.2 equivalents) in an anhydrous solvent like dichloromethane (B109758) at 0°C, a solution of this compound (0.5 equivalents) in the same solvent is added dropwise.
-
Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon reaching approximately 50% conversion, the reaction is quenched with water. The organic layer is separated, washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Separation and Analysis: The resulting mixture, containing the unreacted 1-phenylethanol and the diastereomeric esters, is separated by column chromatography. The enantiomeric excess of the recovered 1-phenylethanol is determined using chiral HPLC or by forming a diastereomeric derivative with a different chiral agent (e.g., Mosher's acid) and analyzing by NMR.
Logical Workflow for Kinetic Resolution:
References
Safety Operating Guide
Proper Disposal of (-)-Menthoxyacetyl Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like (-)-Menthoxyacetyl chloride are paramount for laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
This compound is a reactive acyl chloride and is sensitive to moisture.[1][2] Its disposal requires careful adherence to established protocols to mitigate risks of violent reactions, personal injury, and environmental contamination.[3] The primary principle of disposal is to convert the reactive acyl chloride into a less hazardous substance through controlled neutralization before collection by a licensed waste disposal company.[3][4]
Immediate Safety Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, a face shield, and a lab coat.[3][5] All handling and disposal of this compound must be conducted within a certified chemical fume hood.[3] An emergency safety shower and eyewash station should be readily accessible.[6]
Spill Management
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
-
Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as sand, vermiculite, or earth.[7] Once absorbed, collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[7][8]
-
Major Spills: In the case of a larger spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[3]
Disposal Protocol: Neutralization
The recommended procedure for the disposal of this compound involves a slow, controlled neutralization reaction. This process, often called quenching, converts the reactive acyl chloride into the less reactive sodium salt of (-)-menthoxyacetic acid and sodium chloride.[3][9]
Experimental Protocol for Neutralization
-
Preparation: In a chemical fume hood, prepare a large beaker or flask with a stir bar. The container should be large enough to handle potential foaming or splashing. Place the beaker in an ice bath to control the temperature of the reaction.[3]
-
Quenching Solution: Prepare a cold 5-10% aqueous solution of sodium carbonate or sodium bicarbonate. The volume of this solution should be in excess of what is needed to neutralize the acyl chloride and the resulting hydrochloric acid.
-
Slow Addition: Slowly and carefully add the this compound dropwise to the stirring, cold basic solution.[3] The reaction is exothermic and will generate gas (carbon dioxide), so the addition must be gradual to control the reaction rate and prevent excessive heat generation or splashing.[6]
-
Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.[3] Monitor the pH of the solution with pH paper or a calibrated pH meter to ensure it remains basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[3] Do not pour the neutralized solution down the drain unless permitted by local regulations.[3]
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Neutralizing Agent Concentration | 5-10% Sodium Carbonate or Bicarbonate Solution | Provides a sufficiently basic environment to neutralize the acyl chloride and the HCl byproduct without being overly corrosive. |
| Reaction Temperature | 0-10 °C (Ice Bath) | Controls the exothermic nature of the hydrolysis and neutralization reaction, preventing boiling and splashing of hazardous materials.[3] |
| Addition Rate | Slow, dropwise | Prevents a runaway reaction, excessive foaming, and splashing. |
| Stirring Time | Several hours post-addition | Ensures the complete reaction and neutralization of the acyl chloride.[3] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
This procedural guidance is based on established safety protocols for reactive acyl chlorides. Always consult your institution's specific safety guidelines and waste disposal procedures.
References
- 1. CAS 38870-89-2: Methoxyacetyl chloride | CymitQuimica [cymitquimica.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. download.basf.com [download.basf.com]
- 7. echemi.com [echemi.com]
- 8. afgsci.com [afgsci.com]
- 9. epfl.ch [epfl.ch]
Comprehensive Safety and Handling Guide for (-)-M-Menthoxyacetyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals like (-)-Menthoxyacetyl chloride. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.
Chemical Identifier: this compound, while a specific menthol (B31143) derivative, is an acyl chloride. The safety information for the closely related and well-documented Methoxyacetyl chloride is highly relevant and will be used as a primary reference for ensuring safe handling. Methoxyacetyl chloride is classified as a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2]
Hazard Summary & Quantitative Data
Proper understanding of the chemical's properties is the first step in safe handling. The following table summarizes key safety and physical data for Methoxyacetyl chloride, which should be considered indicative for this compound.
| Parameter | Value | Source |
| Primary Hazards | Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause respiratory irritation. | [1][2] |
| Flash Point | 28 °C / 82.4 °F | [3] |
| Boiling Point | 112-113 °C | |
| Density | 1.187 g/mL at 25 °C | |
| Storage Temperature | 2-8°C | [4] |
Personal Protective Equipment (PPE)
The correct selection and use of PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] | To protect against splashes and corrosive vapors that can cause severe eye damage and blindness.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber, or PVC). Gloves must be inspected before use.[5] | To prevent skin contact which can result in severe burns.[5] |
| Body Protection | A chemical-resistant lab coat or a complete chemical suit and apron. | To protect the body from accidental splashes and contact.[5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if exposure limits are exceeded.[1] | To prevent inhalation of corrosive vapors that can damage the respiratory tract.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][5]
-
Remove all sources of ignition, as the substance is flammable.[1] Use spark-proof tools and explosion-proof equipment.[1][3]
2. Handling Procedure:
-
Wear all the requisite PPE as detailed in the table above.[5]
-
Ground and bond container and receiving equipment to prevent static discharges.[1]
-
Handle and open the container with care, as it is moisture-sensitive.[4] Store under a nitrogen blanket if possible.[6]
-
Avoid direct contact with skin, eyes, and clothing.[5] Do not inhale vapors or mists.[5]
-
When not in use, keep containers securely sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[5]
3. Post-Handling:
-
After handling, wash hands and other exposed areas thoroughly with mild soap and water.[5]
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled container for hazardous waste.
-
Do not mix with other waste streams.
2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed disposal company.[4]
-
Arrange disposal as special waste, in consultation with local waste disposal authorities, and in accordance with national and regional regulations.[2]
-
Do not allow the product to enter drains.[4]
Emergency Procedures
Spill Response:
-
In case of a spill, evacuate the area immediately.[5]
-
For minor spills, absorb with an inert material such as sand, earth, or vermiculite.[5]
-
Collect the absorbed material into a suitable, labeled container for disposal.[5]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
